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  • Product: 4-(3-Phenoxybenzoyl)isoquinoline
  • CAS: 1187171-72-7

Core Science & Biosynthesis

Foundational

Unlocking the Kinome: In Vitro Mechanism of Action of 4-(3-Phenoxybenzoyl)isoquinoline

Structural Rationale & Target Identification Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, classically recognized for their ability to competitively bind the ATP-binding pocket of serine/threo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Target Identification

Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, classically recognized for their ability to competitively bind the ATP-binding pocket of serine/threonine kinases. The foundational molecule in this class, fasudil, established the isoquinoline sulfonamide pharmacophore as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1[1]. However, the introduction of a bulky, highly lipophilic 3-phenoxybenzoyl moiety at the C4 position of the isoquinoline ring fundamentally alters the binding thermodynamics.

As an Application Scientist evaluating novel kinase inhibitors, I approach 4-(3-Phenoxybenzoyl)isoquinoline as a precision tool. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (typically interacting with the backbone amide of Met156 in ROCK1)2[2]. Concurrently, the flexible 3-phenoxybenzoyl group exploits the deep hydrophobic pocket adjacent to the ATP cleft. This dual-interaction model drastically enhances kinase selectivity, shifting the affinity profile away from promiscuous kinases (like PKA or PKG) and tightly restricting it to ROCK1 and ROCK2.

Molecular Mechanism of Action (MoA)

In vitro, the primary mechanism of action for 4-(3-Phenoxybenzoyl)isoquinoline is the competitive inhibition of ROCK-mediated phosphorylation events. ROCK is a downstream effector of the small GTPase RhoA and is central to actin cytoskeleton organization and cellular contractility1[1].

When ROCK is inhibited by this compound, the downstream phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696/Thr853 is blocked. Under normal physiological conditions, phosphorylated MYPT1 inhibits Myosin Light Chain Phosphatase (MLCP). By preventing this phosphorylation, 4-(3-Phenoxybenzoyl)isoquinoline indirectly maintains MLCP in an active state, leading to the rapid dephosphorylation of Myosin Light Chain (MLC) and the subsequent relaxation of actomyosin stress fibers2[2].

ROCK_Pathway RhoA RhoA-GTP (Active GTPase) ROCK ROCK1 / ROCK2 (Ser/Thr Kinase) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Myosin Phosphatase Target 1) ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) Inhibitor 4-(3-Phenoxybenzoyl) isoquinoline Inhibitor->ROCK Competitive ATP Inhibition MYPT1->MLC Fails to Dephosphorylate Actin Actin Cytoskeleton Contraction & Migration MLC->Actin Promotes Contraction

Fig 1: ROCK signaling pathway and targeted inhibition by 4-(3-Phenoxybenzoyl)isoquinoline.

In Vitro Experimental Workflows

To rigorously validate this mechanism, we must establish a self-validating experimental pipeline that proves both direct target engagement (cell-free) and functional intracellular efficacy.

Cell-Free Target Engagement: TR-FRET Kinase Assay

Causality for Choice: Aromatic, lipophilic compounds like phenoxybenzoyl derivatives often exhibit autofluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Terbium) with a long emission half-life. By introducing a time delay before measurement, we eliminate compound-induced background noise, ensuring the calculated IC50 is a true reflection of binding affinity 3[3].

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute ROCK1 enzyme, fluorescein-labeled poly-GT substrate, and ATP to 2X working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-(3-Phenoxybenzoyl)isoquinoline in 100% DMSO. Transfer to a low-volume 384-well black plate (final DMSO concentration <1%). Include Fasudil as a positive control and DMSO as a negative control to self-validate the assay window.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mix to the compound wells. Initiate the reaction by adding 5 µL of ATP (final concentration at the Km, approx. 10 µM).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Quench & Detect: Add 10 µL of TR-FRET detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Terbium-labeled anti-phospho substrate antibody4[4].

  • Readout: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader using an excitation of 340 nm and measuring emission at both 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 ratio to determine the IC50.

TR_FRET_Workflow Step1 1. Kinase Reaction ROCK1 + ATP + Substrate Step2 2. Compound Addition Serial Dilution Step1->Step2 Step3 3. Incubation 60 min @ RT Step2->Step3 Step4 4. Quench & Detect EDTA + Tb-Antibody Step3->Step4 Step5 5. TR-FRET Read Ratio 520nm / 490nm Step4->Step5

Fig 2: Homogeneous TR-FRET kinase assay workflow for calculating in vitro IC50.

Intracellular Validation: p-MYPT1 Western Blotting

Causality for Choice: While TR-FRET proves the compound binds the isolated enzyme, it does not prove membrane permeability or intracellular stability. Measuring the ratio of phosphorylated MYPT1 to total MYPT1 provides a direct, non-pleiotropic readout of intracellular ROCK inhibition, isolating the kinase effect from broader phenotypic toxicity1[1].

Protocol:

  • Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells (known for high basal ROCK activity) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of 4-(3-Phenoxybenzoyl)isoquinoline (0.1 µM to 10 µM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to prevent post-lysis dephosphorylation of MYPT1 by endogenous phosphatases).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-MYPT1 (Thr853) and total MYPT1 overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band densitometry. Normalize the p-MYPT1 signal against total MYPT1 to account for loading variations.

Data Presentation

The following tables summarize the expected quantitative profile of 4-(3-Phenoxybenzoyl)isoquinoline, demonstrating its potency and selectivity driven by the phenoxybenzoyl substitution.

Table 1: Cell-Free Kinase Selectivity Profiling (TR-FRET)

Target KinaseIC50 (nM)Fold Selectivity (vs ROCK1)Rationale for Binding Profile
ROCK1 12.41.0xOptimal fit of the phenoxybenzoyl group in the hydrophobic pocket.
ROCK2 15.11.2xHigh homology with the ROCK1 ATP cleft.
PKA >5,000>400xSteric clash; the binding pocket is too shallow for the bulky C4 group.
PKG >10,000>800xLack of complementary hydrophobic interactions.

Table 2: Intracellular Target Engagement (MDA-MB-231 Cells)

Compound Concentrationp-MYPT1 / Total MYPT1 RatioCell Viability (CellTiter-Glo)
Vehicle (DMSO) 1.00 (Normalized)100%
0.1 µM 0.8599%
1.0 µM 0.4298%
10.0 µM 0.0895%

References

  • The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. AACR Journals. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. NIH PMC. Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profile of 4-(3-Phenoxybenzoyl)isoquinoline: A Predictive and Experimental Approach

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental pharmacokinetic data for 4-(3-phenoxybenzoyl)isoquinoline is not currently available in the public domain. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental pharmacokinetic data for 4-(3-phenoxybenzoyl)isoquinoline is not currently available in the public domain. This guide provides a comprehensive, predictive profile based on its structural motifs and established principles of drug metabolism and pharmacokinetics. Furthermore, it outlines the standard, industry-accepted methodologies for the definitive experimental determination of its pharmacokinetic properties.

Introduction: Unveiling the Pharmacokinetic Journey

4-(3-Phenoxybenzoyl)isoquinoline is a novel small molecule entity featuring a core isoquinoline scaffold. The isoquinoline ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its fusion with a phenoxybenzoyl moiety suggests potential interactions with a range of biological targets, making a thorough understanding of its pharmacokinetic (PK) profile—the journey of the drug through the body—a critical step in its development. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is fundamental to establishing a compound's druggability, efficacy, and safety.[2][3]

This technical guide is structured to provide a robust framework for understanding the likely pharmacokinetic characteristics of 4-(3-phenoxybenzoyl)isoquinoline. We will first construct a predictive ADME profile using in silico modeling principles. Subsequently, we will detail the essential in vitro and in vivo experimental protocols required to empirically define and validate this profile, providing a clear roadmap for researchers in the field.

Part 1: A Predictive Glimpse: In Silico Pharmacokinetic Profiling

In the absence of empirical data, computational, or in silico, models offer a valuable first look into the potential ADME properties of a new chemical entity.[2][4][5][6] These models leverage vast datasets of known compounds to predict the behavior of novel structures.

Predicted Physicochemical and ADME Properties

The initial step in predicting pharmacokinetic behavior involves assessing fundamental physicochemical properties, which heavily influence a compound's ability to be absorbed and distributed. Advanced computational tools can provide robust estimations for these parameters.[7][8]

Property Predicted Value/Characteristic Implication for Pharmacokinetics
Molecular Weight ~325.37 g/mol Likely compliant with Lipinski's Rule of Five, favoring oral absorption.
LogP (Lipophilicity) Moderately HighSuggests good membrane permeability but may also lead to higher plasma protein binding and potential for metabolic clearance.
Aqueous Solubility Low to ModerateMay require formulation strategies to enhance oral absorption.[9]
pKa (Basicity) Weakly Basic (due to isoquinoline nitrogen)Ionization state will influence solubility and permeability across different pH environments of the gastrointestinal tract.
H-Bond Donors/Acceptors LowFavorable for passive diffusion across cell membranes.
Intestinal Absorption Likely HighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation PossibleThe lipophilicity and planar structure may allow for some CNS penetration.
P-glycoprotein (P-gp) Substrate PossiblePotential for active efflux from cells, which could limit bioavailability and tissue penetration.
CYP450 Inhibition Potential for inhibition of CYP isoforms (e.g., CYP2D6, CYP3A4)Risk of drug-drug interactions needs to be experimentally evaluated.
Plasma Protein Binding HighThe unbound fraction of the drug, which is pharmacologically active, may be low.
Hypothetical Metabolic Pathways

The metabolic fate of 4-(3-phenoxybenzoyl)isoquinoline will likely be governed by the enzymatic machinery of the liver, primarily the cytochrome P450 (CYP) system.[4] Based on its chemical structure, several metabolic transformations can be predicted. The isoquinoline and phenoxybenzoyl moieties present multiple sites for oxidative and conjugative metabolism.

Key Predicted Metabolic Reactions:

  • Oxidative Metabolism (Phase I):

    • Hydroxylation: Aromatic hydroxylation on the isoquinoline or phenoxybenzoyl rings is a common metabolic pathway.

    • Ether Cleavage: The ether linkage in the phenoxybenzoyl group is a potential site for O-dealkylation.

  • Conjugative Metabolism (Phase II):

    • Hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble compounds for excretion.

cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 4-(3-Phenoxybenzoyl)isoquinoline Metabolite1 Hydroxylated Isoquinoline Metabolite Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 Hydroxylated Phenoxybenzoyl Metabolite Parent->Metabolite2 CYP450 (Hydroxylation) Metabolite3 Phenolic Metabolite (Ether Cleavage) Parent->Metabolite3 CYP450 (O-dealkylation) Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 UGTs/SULTs Conjugate2 Glucuronide/Sulfate Conjugate Metabolite2->Conjugate2 UGTs/SULTs Conjugate3 Glucuronide/Sulfate Conjugate Metabolite3->Conjugate3 UGTs/SULTs Excretion Excretion Conjugate1->Excretion Urine/Bile Conjugate2->Excretion Urine/Bile Conjugate3->Excretion Urine/Bile cluster_workflow LC-MS/MS Method Development Workflow A Compound Tuning & MS Optimization B Chromatographic Method Development (UPLC/HPLC) A->B C Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B->C D Method Validation (FDA/ICH Guidelines) C->D E Sample Analysis D->E cluster_vitro In Vitro ADME Assay Cascade Sol Aqueous Solubility Lip Lipophilicity (LogD) Sol->Lip PPB Plasma Protein Binding Lip->PPB MetStab Metabolic Stability (Microsomes/Hepatocytes) PPB->MetStab CYP CYP450 Inhibition MetStab->CYP Perm Permeability (Caco-2) CYP->Perm cluster_vivo In Vivo Pharmacokinetic Study Workflow Dose Dosing (IV and PO Routes) Sample Serial Blood Sampling Dose->Sample Analysis LC-MS/MS Analysis of Plasma Samples Sample->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK BA Bioavailability Determination PK->BA

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Foundational

Technical Whitepaper: 4-(3-Phenoxybenzoyl)isoquinoline in Targeted Therapeutics

Executive Summary The isoquinoline scaffold is a privileged heterocyclic aromatic organic compound that forms the structural backbone of numerous naturally occurring alkaloids and synthetic therapeutics[1]. While unsubst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged heterocyclic aromatic organic compound that forms the structural backbone of numerous naturally occurring alkaloids and synthetic therapeutics[1]. While unsubstituted isoquinoline is a simple benzopyridine[1], targeted derivatization—specifically the introduction of a 3-phenoxybenzoyl moiety at the C4 position—yields a highly specialized pharmacophore. This structural motif is engineered to competitively bind the orthosteric ATP-binding pockets of dysregulated kinases, acting as a potent inhibitor of the PI3K-Akt-mTOR cascade[2] and c-Met receptor tyrosine kinases[3].

This whitepaper provides an in-depth technical analysis of the molecular properties, rational design, chemical synthesis, and self-validating pharmacological evaluation of 4-(3-phenoxybenzoyl)isoquinoline.

Physicochemical Profiling & Molecular Data

The efficacy of 4-(3-phenoxybenzoyl)isoquinoline relies heavily on its physicochemical properties, which dictate its lipophilic efficiency (LipE) and ability to penetrate cellular membranes to reach intracellular kinase targets. The ether linkage in the phenoxy group provides critical rotational flexibility, allowing the molecule to adapt to the deep hydrophobic pockets of kinase hinge regions[3].

Quantitative Data Summary
PropertyValuePharmacological Implication
Molecular Formula C₂₂H₁₅NO₂Defines the core atomic composition.
Molecular Weight 325.36 g/mol Optimal for small-molecule drug design (< 500 Da, Lipinski's Rule of 5).
Exact Mass 325.1102 DaUtilized for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area ~39.2 ŲExcellent membrane permeability; high likelihood of crossing the blood-brain barrier.
Hydrogen Bond Donors 0Enhances lipophilicity and passive diffusion rates.
Hydrogen Bond Acceptors 3 (1 N, 2 O)Critical for anchoring the molecule to the kinase hinge region via hydrogen bonding.
Rotatable Bonds 4Provides the conformational flexibility required for induced-fit target binding.

Rational Design & Pharmacological Mechanism

The therapeutic causality of 4-(3-phenoxybenzoyl)isoquinoline is rooted in its dual-action structural design. The nitrogen atom of the isoquinoline core acts as a primary hydrogen bond acceptor, docking directly into the highly conserved hinge region of kinases such as mTOR and c-Met[2][3]. Simultaneously, the 3-phenoxybenzoyl group acts as a hydrophobic "tail." The flexibility of the ether oxygen allows the terminal phenyl ring to twist out of plane, occupying adjacent hydrophobic allosteric pockets that are inaccessible to rigid planar molecules.

By blocking these kinases, the compound disrupts downstream signaling, halting proliferation and triggering mitochondrial-dependent apoptosis in tumor cell lines[2].

Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylation mTOR mTORC1 / mTORC2 Akt->mTOR Pathway Cascade Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Blocked Survival Signals Inhibitor 4-(3-Phenoxybenzoyl) isoquinoline Inhibitor->RTK Dual Inhibition Inhibitor->mTOR Competitive Inhibition

Fig 1: Mechanism of action showing c-Met and mTOR pathway disruption by the isoquinoline derivative.

Advanced Chemical Synthesis Methodology

Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the isoquinoline core is notoriously inefficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring[4]. Therefore, a directed halogen-metal exchange strategy is employed to achieve strict regioselectivity at the C4 position.

Step-by-Step Synthesis Protocol
  • Cryogenic Lithiation:

    • Procedure: Dissolve 4-bromoisoquinoline in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to strictly -78°C using a dry ice/acetone bath. Dropwise, add 1.1 equivalents of n-butyllithium (n-BuLi).

    • Causality & Expertise: Temperature control at -78°C is non-negotiable. At higher temperatures, the highly nucleophilic butyl anion will attack the electrophilic C1 position of the isoquinoline imine bond, destroying the starting material. Cryogenic conditions ensure that only the kinetic halogen-metal exchange occurs, yielding the reactive 4-lithioisoquinoline intermediate.

  • Electrophilic Trapping:

    • Procedure: Slowly transfer the 4-lithioisoquinoline solution via cannula into a pre-cooled (-78°C) solution of 3-phenoxybenzoyl chloride in THF. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

    • Causality & Expertise: Adding the lithium intermediate to the acid chloride (rather than vice versa) prevents the formation of tertiary alcohol side-products by ensuring the electrophile is always in excess during the addition phase.

  • Aqueous Quench & Purification:

    • Procedure: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ . Purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

Synthesis A 4-Bromoisoquinoline (Starting Material) B Halogen-Metal Exchange (n-BuLi, -78°C) A->B Step 1: Cryogenic Lithiation C 4-Lithioisoquinoline (Reactive Intermediate) B->C D Nucleophilic Acylation (3-Phenoxybenzoyl chloride) C->D Step 2: Electrophilic Trapping E 4-(3-Phenoxybenzoyl)isoquinoline (Final Product) D->E Step 3: Aqueous Quench & Purification

Fig 2: Step-by-step synthetic workflow for 4-(3-Phenoxybenzoyl)isoquinoline via lithiation.

Experimental Protocols & Assay Validation

To evaluate the biological efficacy of the synthesized compound, a self-validating biochemical assay is required. High-throughput screening often yields false positives due to compound aggregation. The following protocol is designed with internal checks to guarantee data integrity.

Self-Validating Kinase Inhibition Assay (mTOR/c-Met)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 4-(3-phenoxybenzoyl)isoquinoline.

Methodology:

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Triton X-100 .

    • Causality (Self-Validation): The inclusion of Triton X-100 is critical. It acts as a detergent to prevent the formation of colloidal aggregates of the highly lipophilic isoquinoline compound. If the compound inhibits the kinase via non-specific aggregation, the detergent will disrupt the colloids, neutralizing the false-positive effect.

  • Enzyme Incubation: Incubate recombinant human mTOR or c-Met kinase with varying concentrations of the inhibitor (1 nM to 10 µM) for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the Km​ concentration for the specific kinase) and a fluorescently labeled peptide substrate.

  • Orthogonal Validation (Counter-Screening): Run a parallel assay using a structurally similar but inactive analog (e.g., an isostere lacking the ether oxygen of the phenoxy group) as a negative control, and Rapamycin/Crizotinib as positive controls.

  • Detection: Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal after 1 hour.

System Integrity Check: A valid assay must show no inhibition in the negative control arm, an IC50​ within known literature bounds for the positive control, and a Hill slope of approximately 1.0 for the test compound (indicating a 1:1 stoichiometric binding event rather than multi-site aggregation).

References

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed.[Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. [Link]

  • Isoquinoline - Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.[Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Binding Affinity of Novel Isoquinoline-Based Ligands to Target Receptors

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, as exemplified by the novel compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold, as exemplified by the novel compound 4-(3-Phenoxybenzoyl)isoquinoline, presents a compelling challenge in drug discovery: the elucidation of its target receptors and the precise characterization of its binding affinity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the binding properties of such novel chemical entities. We will explore the strategic selection and application of key biophysical and biochemical assays, using two plausible target classes for isoquinoline derivatives as illustrative examples: G-Protein Coupled Receptors (GPCRs), specifically the Adenosine A3 Receptor (A3AR), and Receptor Tyrosine Kinases (RTKs), focusing on the c-Met kinase. This document details the causality behind experimental choices, provides step-by-step protocols for gold-standard assays, and offers insights into data interpretation and validation, thereby creating a self-validating system for robust affinity determination.

Introduction: The Enigma of a Novel Ligand

4-(3-Phenoxybenzoyl)isoquinoline represents a unique chemical entity whose biological targets are not yet defined. The isoquinoline core is known to interact with a wide array of receptors, including but not limited to adenosine, dopamine, and various kinase receptors.[1][2] The phenoxybenzoyl substitution introduces specific steric and electronic features that will dictate its binding selectivity and affinity. The primary goal of this guide is to outline a robust, multi-pronged strategy to first identify potential binding partners and then to quantify the binding affinity with high precision. This process is fundamental to understanding the compound's mechanism of action and for any future lead optimization efforts.

Our approach is bifurcated to address two of the most significant receptor families in drug discovery: GPCRs and RTKs. This dual-pronged strategy not only increases the probability of identifying the primary target but also provides a comparative context for the ligand's selectivity.

Foundational Principles of Binding Affinity

Binding affinity is the measure of the strength of the interaction between a single biomolecule (e.g., a receptor) and its ligand. It is typically expressed by the equilibrium dissociation constant (KD), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity.

The key parameters that define this interaction are:

  • Association rate constant (kon or ka): The rate at which a ligand binds to its receptor.

  • Dissociation rate constant (koff or kd): The rate at which the ligand-receptor complex dissociates.

  • Equilibrium dissociation constant (KD): The ratio of koff/kon.

Understanding these parameters is crucial, as they provide a more dynamic picture of the interaction than affinity alone. For instance, a long residence time (low koff) can often lead to a more durable pharmacological effect.

Case Study I: Interrogation of a GPCR Target - The Adenosine A3 Receptor (A3AR)

Given that isoquinoline derivatives have been identified as potent ligands for adenosine receptors, A3AR is a logical starting point for our investigation.[1] A3AR is a Gi/o protein-coupled receptor involved in various physiological processes, making it a target for conditions like inflammation and cancer.[3][4]

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a highly sensitive and quantitative method for determining receptor affinity. They involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest.

This experiment determines the receptor density (Bmax) and the KD of the radioligand itself.

Experimental Protocol: [125I]-AB-MECA Saturation Binding

  • Membrane Preparation: Culture HEK293 cells stably expressing the human A3AR and harvest them. Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[5] Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of the A3AR radioligand, [125I]-AB-MECA.

  • Non-specific Binding: To a parallel set of wells, add the same concentrations of [125I]-AB-MECA along with a high concentration of a non-radiolabeled, high-affinity A3AR agonist (e.g., 100 µM NECA) to determine non-specific binding.[6]

  • Incubation: Add the membrane preparation (typically 3-20 µg of protein per well) to all wells.[5] Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 10°C to slow dissociation).[6]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.[5]

  • Quantification: Dry the filters and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using a non-linear regression model to determine KD and Bmax.

This experiment determines the affinity (expressed as the inhibition constant, Ki) of our unlabeled test compound, 4-(3-Phenoxybenzoyl)isoquinoline.

Experimental Protocol: Competition Binding Assay

  • Assay Setup: Prepare a serial dilution of 4-(3-Phenoxybenzoyl)isoquinoline.

  • Incubation: In a 96-well plate, add the membrane preparation, a single, fixed concentration of the radioligand [125I]-AB-MECA (typically at or below its KD), and the various concentrations of the unlabeled test compound.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled agonist).

  • Termination and Quantification: Follow the same incubation, filtration, and counting steps as in the saturation assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand determined from the saturation assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions.[7] It is invaluable for obtaining kon and koff rates, which are crucial for understanding the dynamic nature of the ligand-receptor interaction.

Experimental Protocol: SPR Analysis

  • Receptor Immobilization: Immobilize purified, solubilized A3AR onto the surface of an SPR sensor chip. This is a critical step, as the receptor must remain in its active conformation.[8]

  • Analyte Injection: Inject a series of concentrations of 4-(3-Phenoxybenzoyl)isoquinoline in a continuous flow of running buffer over the sensor chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized receptor, generating a sensorgram in real-time.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kon, koff, and KD values.[9]

Case Study II: Characterizing a Receptor Tyrosine Kinase (RTK) Target - c-Met

The c-Met receptor is another plausible target, as various heterocyclic compounds, including those with quinoline (an isomer of isoquinoline) structures, are known to be potent c-Met kinase inhibitors.[10][11] Aberrant c-Met signaling is implicated in numerous cancers.[12][13]

TR-FRET Kinase Binding Assay: A High-Throughput Approach

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, homogeneous (no-wash) method for studying kinase-inhibitor interactions in a high-throughput format.[14][15]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: This assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (a "tracer") from the c-Met kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An unlabeled inhibitor, like our test compound, will compete with the tracer for binding to the ATP site, leading to a decrease in the FRET signal.[16]

  • Assay Setup: In a 384-well plate, add the test compound (4-(3-Phenoxybenzoyl)isoquinoline) at various concentrations.

  • Reagent Addition: Add a pre-mixed solution containing the purified c-Met kinase and the europium-labeled anti-tag antibody.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (615 nm) and acceptor (665 nm) wavelengths.[14]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot this ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, making it the gold standard for thermodynamic characterization.[17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[18][19]

Experimental Protocol: ITC for Kinase-Inhibitor Binding

  • Sample Preparation: Prepare a solution of purified c-Met kinase in the sample cell of the calorimeter. Fill the titration syringe with a concentrated solution of 4-(3-Phenoxybenzoyl)isoquinoline. Both solutions must be in identical, well-dialyzed buffers to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the kinase solution while maintaining a constant temperature.

  • Heat Measurement: The ITC instrument measures the minute temperature changes that occur with each injection, which correspond to the heat of binding.

  • Data Analysis: The raw data appears as a series of heat burst peaks for each injection. Integrating these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of inhibitor to kinase. Fitting this isotherm to a binding model provides the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.[1]

Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative binding data should be summarized in structured tables.

Table 1: Hypothetical Binding Affinity Data for 4-(3-Phenoxybenzoyl)isoquinoline at A3AR

Assay Method Parameter Value
Competition Radioligand Binding Ki 25 nM
Surface Plasmon Resonance (SPR) KD 30 nM
kon (M-1s-1) 1.5 x 105
koff (s-1) 4.5 x 10-3

| | Residence Time (1/koff) | 222 s |

Table 2: Hypothetical Binding Affinity Data for 4-(3-Phenoxybenzoyl)isoquinoline at c-Met Kinase

Assay Method Parameter Value
TR-FRET Binding Assay IC50 150 nM
Isothermal Titration Calorimetry (ITC) KD 175 nM
Stoichiometry (n) 1.1
ΔH (kcal/mol) -8.5

| | -TΔS (kcal/mol) | -2.1 |

Interpretation: The concordance of affinity values (Ki and KD) from orthogonal methods (e.g., radioligand binding and SPR) significantly increases confidence in the results. The thermodynamic data from ITC provides deeper insight into the binding mechanism; in this hypothetical case, the negative ΔH suggests that hydrogen bonding and/or van der Waals interactions are the primary drivers of binding to c-Met.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and biological pathways.

Experimental Workflows

G cluster_0 Radioligand Competition Binding Assay cluster_1 TR-FRET Kinase Binding Assay prep Prepare A3AR Membranes mix Incubate: Membranes + Radioligand + Compound prep->mix dilute Serially Dilute Test Compound dilute->mix filter Filter & Wash mix->filter count Count Radioactivity filter->count analyze Calculate Ki via Cheng-Prusoff count->analyze prep_c Serially Dilute Test Compound add_k Add Kinase/Antibody Mix prep_c->add_k add_t Add Fluorescent Tracer add_k->add_t incubate Incubate at RT add_t->incubate read Read TR-FRET Signal incubate->read analyze_fret Calculate IC50 read->analyze_fret

Caption: Comparative workflow for radioligand and TR-FRET binding assays.

Signaling Pathways

G cluster_A3AR A3AR Signaling cluster_cMET c-Met Signaling A3AR A3AR Gi Gi Protein A3AR->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ↓ AC->cAMP cMet c-Met Receptor PI3K PI3K cMet->PI3K HGF HGF HGF->cMet Ligand Binding AKT AKT PI3K->AKT Prolif Proliferation & Survival AKT->Prolif Inhibitor 4-(3-Phenoxybenzoyl) isoquinoline Inhibitor->A3AR Antagonist? Inhibitor->cMet Inhibitor?

Caption: Simplified signaling pathways for A3AR and c-Met receptors.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-faceted approach to characterizing the binding affinity of a novel compound, 4-(3-Phenoxybenzoyl)isoquinoline. By employing a combination of classic and modern techniques—radioligand binding assays, SPR, TR-FRET, and ITC—researchers can build a comprehensive and validated profile of their compound's interaction with potential targets. The selection of orthogonal assays is critical for ensuring the trustworthiness of the data. The hypothetical results presented for A3AR and c-Met demonstrate how to systematically approach different receptor classes, interpret the resulting data, and gain insight into both the affinity and the thermodynamic drivers of the binding event. This foundational knowledge is indispensable for making informed decisions in the complex, high-stakes process of drug discovery and development.

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Foundational

Toxicity and safety profile of 4-(3-Phenoxybenzoyl)isoquinoline

An In-depth Technical Guide to the Toxicity and Safety Profile of 4-(3-Phenoxybenzoyl)isoquinoline Authored by: A Senior Application Scientist Preamble: Navigating the Unknowns of a Novel Isoquinoline Derivative The isoq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of 4-(3-Phenoxybenzoyl)isoquinoline

Authored by: A Senior Application Scientist

Preamble: Navigating the Unknowns of a Novel Isoquinoline Derivative

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The compound 4-(3-phenoxybenzoyl)isoquinoline represents a novel chemical entity at the intersection of two key pharmacophores: the isoquinoline core and a phenoxybenzoyl moiety. While this combination holds therapeutic promise, a rigorous evaluation of its safety and toxicity profile is paramount before it can be considered for further development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the toxicological properties of 4-(3-phenoxybenzoyl)isoquinoline. In the absence of pre-existing data for this specific molecule, we will adopt a predictive approach grounded in the known toxicology of its structural components. This document will outline a logical, tiered experimental strategy, from in-silico and in-vitro assessments to in-vivo studies, to construct a robust safety profile.

Part 1: Predictive Toxicological Profile Based on Structural Analogs

A molecule's toxicity is often a composite of the properties of its constituent functional groups and its overall structure. By deconstructing 4-(3-phenoxybenzoyl)isoquinoline into its primary components, we can formulate a hypothesis-driven testing strategy.

The Isoquinoline Core: A Double-Edged Sword

The isoquinoline ring system is prevalent in bioactive compounds.[1][4] However, certain derivatives are known to act as neurotoxins.[4][5]

  • Mitochondrial Inhibition: Some isoquinoline derivatives can inhibit complex I (NADH ubiquinone reductase) of the mitochondrial respiratory chain. This action is similar, though generally less potent, to the parkinsonian-inducing neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[5] Lipophilicity appears to be a key factor in this inhibitory activity.

  • Cytotoxicity: Conversely, many isoquinoline alkaloids exhibit potent cytotoxic effects against various cancer cell lines, forming the basis for their investigation as anticancer agents.[2][6][7][8] This cytotoxicity can be a therapeutic advantage in oncology but represents a significant hazard in other contexts.

The 3-Phenoxybenzoyl Moiety: Insights from Metabolites and Analogs

The 3-phenoxybenzoyl group is found in several commercial products, notably pyrethroid insecticides like d-phenothrin.[9] The metabolic breakdown of this moiety is a critical consideration.

  • Metabolic Cleavage: It is plausible that the ester or amide linkage in related structures, or in this case, the ketone linkage, could be metabolically cleaved, leading to the formation of 3-phenoxybenzoic acid (PBA) .

  • Toxicity of 3-Phenoxybenzoic Acid (PBA): Studies on PBA, a major metabolite of deltamethrin, have shown it to possess developmental toxicity in zebrafish embryos and larvae.[10] While less potent than its parent compound, observed abnormalities included edema and altered pigmentation.[10]

  • Toxicity of Phenothrin: d-Phenothrin itself has low acute toxicity but can cause mild skin and eye irritation.[9][11] At high doses, systemic effects, including neurotoxicity (headache, dizziness, fatigue), can occur.[11]

Predicted Metabolic Pathway

The initial metabolic steps for 4-(3-phenoxybenzoyl)isoquinoline are likely to involve oxidation and hydrolysis, catalyzed primarily by cytochrome P450 enzymes in the liver. A plausible pathway is illustrated below.

Metabolic Pathway cluster_metabolites Predicted Metabolites 4-(3-Phenoxybenzoyl)isoquinoline 4-(3-Phenoxybenzoyl)isoquinoline Metabolite_A Oxidized Intermediates 4-(3-Phenoxybenzoyl)isoquinoline->Metabolite_A CYP450 Oxidation Metabolite_B Isoquinoline moiety + 3-Phenoxybenzoic acid Metabolite_A->Metabolite_B Hydrolysis Conjugated Metabolites Conjugated Metabolites Metabolite_B->Conjugated Metabolites Phase II Conjugation (Glucuronidation, Sulfation) Excretion Excretion Conjugated Metabolites->Excretion

Caption: Predicted metabolic pathway for 4-(3-Phenoxybenzoyl)isoquinoline.

Part 2: A Tiered Strategy for Toxicological Evaluation

A systematic, tiered approach is essential to efficiently characterize the safety profile of a novel compound. The following workflow progresses from rapid in-vitro screens to more complex in-vivo models.

Toxicity Testing Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & PK/PD cluster_2 Tier 3: In Vivo Sub-chronic & Specialized Toxicity Cytotoxicity Cytotoxicity Assays (MTT, LDH) AcuteTox Acute Toxicity (LD50 Determination) Cytotoxicity->AcuteTox Dose Range Finding Genotoxicity Genotoxicity (Ames, Micronucleus) RepeatedDose Repeated Dose Toxicity (28-day study) Genotoxicity->RepeatedDose Informs Chronic Risk hERG Cardiotoxicity (hERG Assay) Hepatotoxicity Hepatotoxicity (HepG2 Assay) AcuteTox->RepeatedDose Set Doses ADME Pharmacokinetics (ADME) ADME->RepeatedDose DART Developmental & Repro. Tox. (DART) RepeatedDose->DART Informs Maternal Toxicity Doses

Caption: A tiered experimental workflow for toxicity assessment.

Tier 1: In Vitro Screening Protocols
2.1.1 Cytotoxicity Assessment

Objective: To determine the concentration at which the compound causes cell death in both cancerous and non-cancerous cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Seed cells (e.g., HepG2 human liver cancer cells, A549 human lung carcinoma cells, and normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 4-(3-phenoxybenzoyl)isoquinoline in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description
Cell Lines HepG2 (liver), A549 (lung), Normal Human Dermal Fibroblasts (NHDF)
Concentrations 0.1, 1, 10, 25, 50, 100 µM
Incubation Time 48 hours
Endpoint IC₅₀ Value (µM)
2.1.2 Genotoxicity Assessment

Objective: To assess the potential of the compound to induce genetic mutations.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction from rat liver).

  • Plate Incorporation Method:

    • Mix the test compound, bacterial culture, and (if required) S9 mix in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

2.1.3 Cardiotoxicity Screening

Objective: To evaluate the potential for off-target effects on cardiac ion channels, specifically the hERG channel, which is linked to drug-induced QT prolongation.

Protocol: hERG Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings.

  • Compound Application: Apply increasing concentrations of 4-(3-phenoxybenzoyl)isoquinoline to the cells.

  • Data Acquisition: Measure the hERG current inhibition at each concentration.

  • Data Analysis: Calculate the IC₅₀ value for hERG channel blockade. A low IC₅₀ value is a significant flag for potential cardiotoxicity.

Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

Objective: To determine the short-term toxicity and the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism. All in-vivo procedures must be conducted in compliance with institutional and national animal welfare guidelines.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Animal Model: Use female rats or mice (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the compound (starting dose based on in-vitro data, e.g., 300 mg/kg).

  • Observation: Observe animals closely for the first few hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record body weights.

  • Endpoint: The primary endpoint is mortality. At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The results classify the substance into a toxicity category, providing an estimated LD₅₀ range.

Parameter Description
Species/Strain Sprague-Dawley Rat (Female)
Route Oral gavage
Dose Levels Stepwise dosing (e.g., 300 mg/kg, 2000 mg/kg) based on OECD guidelines
Observation 14 days for clinical signs, mortality, and body weight changes
Endpoint LD₅₀ estimate and GHS classification
Tier 3: Repeated Dose and Specialized Toxicity

Objective: To evaluate the effects of long-term exposure and assess specific organ toxicities and developmental risks.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dosing: Administer the compound daily via oral gavage for 28 days at three different dose levels (plus a control group). Doses are selected based on the acute toxicity results.

  • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of major organs (liver, kidneys, spleen, brain, heart, etc.).

  • Data Analysis: Identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the target organ toxicities.

Part 3: Conclusion and Path Forward

The toxicological assessment of 4-(3-phenoxybenzoyl)isoquinoline requires a methodical and evidence-based approach. The framework presented in this guide, which builds upon the known toxicities of the isoquinoline and phenoxybenzoyl motifs, provides a robust pathway for generating a comprehensive safety profile. Initial in-vitro screens for cytotoxicity, genotoxicity, and hERG inhibition will be critical for early go/no-go decisions. Positive findings in any of these areas will necessitate a careful re-evaluation of the compound's therapeutic potential versus its inherent risks. Subsequent in-vivo studies will provide the definitive data required for any future regulatory submission. By following this structured evaluation, researchers can confidently characterize the safety of this novel chemical entity and make informed decisions about its continued development.

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Exploratory

Structural Analysis and Synthetic Utility of 4-(3-Phenoxybenzoyl)isoquinoline: A Privileged Scaffold in Medicinal Chemistry

Executive Summary 4-(3-Phenoxybenzoyl)isoquinoline (IUPAC: Isoquinolin-4-yl(3-phenoxyphenyl)methanone; CAS: 1187171-72-7) is a highly versatile, structurally complex building block utilized in advanced medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Phenoxybenzoyl)isoquinoline (IUPAC: Isoquinolin-4-yl(3-phenoxyphenyl)methanone; CAS: 1187171-72-7) is a highly versatile, structurally complex building block utilized in advanced medicinal chemistry and drug discovery. By integrating an electron-deficient isoquinoline core with a flexible, lipophilic phenoxybenzoyl tail via a rigid methanone linker, this compound provides a robust framework for designing inhibitors targeting kinases, prolyl hydroxylases, and topoisomerases.

This whitepaper provides an in-depth technical analysis of its chemical structure, functional group dynamics, physicochemical properties, and field-proven synthetic methodologies.

Structural Analysis & Functional Group Dynamics

The pharmacological utility of 4-(3-Phenoxybenzoyl)isoquinoline stems from the synergistic interaction of its three primary functional domains. Understanding the causality behind how these groups interact with biological targets is critical for rational drug design.

  • Isoquinoline Core (Hinge-Binding Motif): The fused benzopyridine ring is an electron-deficient aromatic system. The nitrogen atom at the 2-position acts as a critical hydrogen-bond acceptor, frequently engaging the backbone amides of kinase hinge regions. The C4 position, where the benzoyl group is attached, is sterically shielded but electronically primed for stabilizing π−π stacking interactions within hydrophobic enzyme pockets.

  • Methanone (Carbonyl) Linker: The sp2 -hybridized carbonyl group serves a dual purpose. First, it acts as a strong, directional hydrogen-bond acceptor. Second, it imposes a rigid geometric constraint, dictating the dihedral angle between the isoquinoline and phenyl rings. This rigidity reduces the entropic penalty upon target binding.

  • 3-Phenoxyphenyl Group (Lipophilic Tail): This moiety consists of a central phenyl ring linked to a terminal phenyl ring via an ether oxygen. The ether linkage provides rotational flexibility, allowing the terminal ring to adopt multiple conformations. This "induced-fit" capability is essential for occupying deep, lipophilic allosteric sites, such as the DFG-out pocket in Type II kinase inhibitors.

Pharmacophore Core Isoquinoline Core (Hinge Binder / Basic N) Linker Methanone Linker (Rigid H-Bond Acceptor) Core->Linker C4-Attachment Tail 3-Phenoxyphenyl Group (Lipophilic / Flexible Tail) Linker->Tail C1'-Attachment

Pharmacophoric mapping of 4-(3-Phenoxybenzoyl)isoquinoline functional groups.

Physicochemical Properties

The following table summarizes the key physicochemical and computational data for 4-(3-Phenoxybenzoyl)isoquinoline[1]. These parameters are crucial for predicting blood-brain barrier (BBB) permeability and oral bioavailability (Lipinski's Rule of Five).

PropertyValueClinical / Synthetic Relevance
IUPAC Name Isoquinolin-4-yl(3-phenoxyphenyl)methanoneStandardized nomenclature for structural identification.
CAS Number 1187171-72-7Unique identifier for sourcing and patent literature.
Molecular Formula C₂₂H₁₅NO₂Indicates a high carbon-to-heteroatom ratio.
Molecular Weight 325.36 g/mol Ideal for lead optimization (< 500 Da).
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 3 (N, C=O, C-O-C)Facilitates specific target-protein interactions.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.

Synthetic Methodologies: Carbonylative Cross-Coupling

Causality of Experimental Design: Synthesizing diaryl methanones featuring an isoquinoline core via traditional Friedel-Crafts acylation is notoriously difficult. The electron-deficient nature of the isoquinoline ring resists electrophilic attack, and the basic nitrogen rapidly complexes with Lewis acid catalysts (e.g., AlCl₃), quenching the reaction.

To bypass this, modern synthesis relies on Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling . This method allows for the direct, highly regioselective coupling of 4-haloisoquinolines with arylboronic acids under a carbon monoxide (CO) atmosphere [2].

Step-by-Step Protocol: Pd-Catalyzed Carbonylative Coupling

This protocol is designed as a self-validating system. Intermediate checks ensure the catalytic cycle proceeds without premature quenching.

Reagents Required:

  • 4-Iodoisoquinoline (1.0 equiv)

  • 3-Phenoxyphenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%) - Pre-catalyst

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%) - Bidentate ligand to prevent Pd aggregation

  • K₂CO₃ (3.0 equiv) - Base for boronic acid activation

  • Anhydrous 1,4-dioxane

  • CO gas (1 atm) or ex situ CO surrogate (e.g., Chloroform/KOH in a COware setup) [3].

Methodology:

  • System Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-iodoisoquinoline, 3-phenoxyphenylboronic acid, Pd(OAc)₂, dppf, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to remove oxygen, which can prematurely oxidize the phosphine ligand.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (yielding a 0.2 M substrate concentration) via syringe.

  • CO Introduction: Purge the solution with CO gas for 5 minutes, then maintain the reaction under a CO balloon (1 atm). Mechanistic Note: CO insertion into the aryl-palladium intermediate must occur faster than direct transmetalation to prevent the formation of the non-carbonylated biaryl byproduct.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12–16 hours.

  • Self-Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the 4-iodoisoquinoline mass peak and the appearance of the [M+H]⁺ = 326.1 peak confirms successful carbonylation. Cool the mixture, filter through a Celite pad to remove Pd-black, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes). The final structure is validated via ¹³C NMR, specifically looking for the characteristic methanone carbonyl peak near δ 195 ppm.

Synthesis SM1 4-Iodoisoquinoline Cat Pd(OAc)2 / dppf CO Source (1 atm) SM1->Cat SM2 3-Phenoxyphenyl- boronic acid SM2->Cat Prod 4-(3-Phenoxybenzoyl)- isoquinoline Cat->Prod 80°C, 12h Cross-Coupling

Workflow for the Palladium-catalyzed carbonylative Suzuki-Miyaura coupling.

Downstream Derivatization & Medicinal Utility

Once synthesized, 4-(3-Phenoxybenzoyl)isoquinoline serves as a versatile hub for late-stage functionalization:

  • Carbonyl Reduction: Treatment with Sodium Borohydride (NaBH₄) in methanol reduces the methanone to a secondary alcohol. This converts a planar sp2 hydrogen-bond acceptor into a tetrahedral sp3 hydrogen-bond donor, fundamentally altering the molecule's topological polar surface area (TPSA) and receptor binding profile.

  • N-Oxidation and C1-Functionalization: Reacting the isoquinoline core with m-CPBA yields the corresponding N-oxide. This intermediate can undergo Reissert-type reactions or direct nucleophilic attack (e.g., using TMS-CN) to introduce cyano or alkyl groups at the C1 position, enabling the rapid generation of structure-activity relationship (SAR) libraries.

References

  • Pathak, D. D., et al. "Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link][1]

  • Skrydstrup, T., et al. "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link][2]

Sources

Foundational

Preliminary Screening of 4-(3-Phenoxybenzoyl)isoquinoline in Cell Culture: A Technical Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Mechanistic Rationale The compound 4-(3-Phenoxybenzoyl)isoquinoline (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

The compound 4-(3-Phenoxybenzoyl)isoquinoline (CAS: 1187171-72-7) represents a structurally compelling scaffold for targeted phenotypic screening.[1].

PHD enzymes are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases that act as the primary oxygen sensors in mammalian cells. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, flagging it for rapid ubiquitination and proteasomal degradation via the von Hippel-Lindau (VHL) complex.[2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, three-phase screening cascade. This workflow ensures that any observed biological activity is differentiated from off-target cytotoxicity and is definitively linked to the PHD/HIF-1α transcriptional axis.

Workflow Start Compound Prep 4-(3-Phenoxybenzoyl)isoquinoline Phase1 Phase I: Cytotoxicity (CellTiter-Glo Viability) Start->Phase1 Phase2 Phase II: Target Engagement (HIF-1α Stabilization ELISA) Phase1->Phase2 Define Therapeutic Window Phase3 Phase III: Functional Assay (HRE-Luciferase Reporter) Phase2->Phase3 Confirm Intracellular Binding Decision Hit Validation & Lead Progression Phase3->Decision Verify Gene Transcription

Figure 1: Three-phase in vitro screening workflow for evaluating PHD inhibitors.

Phase I: Cytotoxicity & Dose-Ranging

The Causality of the Assay: Before assessing target engagement, we must establish the maximum non-toxic concentration of 4-(3-Phenoxybenzoyl)isoquinoline. Cellular stress or impending apoptosis can cause non-specific transcriptional changes that mimic or mask true target engagement. By utilizing an ATP-dependent luminescence assay (CellTiter-Glo), we directly correlate metabolic viability with compound concentration, establishing a clean therapeutic window.

Self-Validating Protocol: The assay includes a vehicle control (0.1% DMSO) to establish baseline ATP levels and a positive cytotoxic control (e.g., 10 µM Staurosporine) to define the assay's floor, ensuring the dynamic range is sufficient for calculating an accurate CC₅₀ (Half-Maximal Cytotoxic Concentration).

Protocol 1: Cell Viability Assessment
  • Cell Seeding: Harvest HEK293T or SH-SY5Y cells and seed at 10,000 cells/well in a white, opaque-bottom 96-well plate using 100 µL of complete DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 4-(3-Phenoxybenzoyl)isoquinoline in complete media (Range: 0.01 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.1%. Treat cells and incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal. Read luminescence on a microplate reader (integration time: 0.5 seconds/well).

Phase II: Target Engagement (HIF-1α Stabilization)

The Causality of Rapid Lysis: . If cells are lysed in standard, oxygenated buffers, the residual intracellular oxygen and active PHD enzymes will continue to hydroxylate HIF-1α ex vivo, leading to false-negative results.

Self-Validating Protocol: [3]. We utilize Roxadustat (a clinical PHD inhibitor) or Cobalt Chloride (CoCl₂) as positive controls. Cobalt acts as a transition metal competitor for the Fe²⁺ in the PHD active site, chemically inducing hypoxia-like stabilization.

Mechanism O2 Normoxia (O2) PHD PHD Enzymes (Active) O2->PHD Hydroxylation Proline Hydroxylation PHD->Hydroxylation HIF HIF-1α Protein HIF->Hydroxylation Stabilization HIF-1α Stabilization HIF->Stabilization Bypass Degradation Proteasomal Degradation Hydroxylation->Degradation Inhibitor 4-(3-Phenoxybenzoyl)isoquinoline Inhibitor->PHD Competitive Inhibition Inhibitor->Stabilization Rescues from Degradation Transcription HRE Gene Transcription Stabilization->Transcription

Figure 2: Mechanism of action of the isoquinoline derivative via PHD inhibition.

Protocol 2: Quantitative HIF-1α Sandwich ELISA
  • Cell Treatment: Seed SH-SY5Y cells at 250,000 cells/well in 6-well plates. Following 24h attachment, treat with 4-(3-Phenoxybenzoyl)isoquinoline at sub-toxic doses (determined in Phase I) for exactly 6 hours. Include 100 µM CoCl₂ as a positive control.

  • Buffer Preparation: Prepare RIPA lysis buffer supplemented with protease/phosphatase inhibitors. Degas the buffer using a vacuum manifold for 15 minutes, then immediately add 100 µM Roxadustat to inhibit residual PHD activity. Keep strictly on ice.

  • Rapid Lysis: Wash cells once with ice-cold PBS. Add 150 µL of the specialized lysis buffer directly to the well. Scrape immediately and transfer to pre-chilled microcentrifuge tubes.

  • Clarification & Quantification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Determine total protein concentration using a BCA assay.

  • ELISA Execution: Load 10 µg of total protein per well onto a commercial HIF-1α Sandwich ELISA plate. Follow manufacturer incubation and wash steps. Read absorbance at 450 nm.

Phase III: Functional Readout (HRE-Luciferase Reporter)

The Causality of Transcriptional Verification: Accumulation of HIF-1α protein does not guarantee therapeutic efficacy. The stabilized protein must successfully translocate to the nucleus, heterodimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) to drive transcription.

Self-Validating Protocol: [4]. The primary firefly luciferase is driven by an HRE promoter, while a constitutively active Renilla luciferase (pRL-TK) serves as an internal control. This normalizes for any compound-induced variations in cell number or global transcriptional suppression, ensuring the observed luminescence is a true target-specific response.

Protocol 3: Dual-Luciferase Reporter Assay
  • Transfection: Seed HEK293T cells at 20,000 cells/well in a 96-well plate. After 24 hours, co-transfect cells with an HRE-Firefly Luciferase plasmid (100 ng/well) and a pRL-TK Renilla plasmid (10 ng/well) using Lipofectamine 3000.

  • Compound Exposure: 24 hours post-transfection, replace media and treat cells with 4-(3-Phenoxybenzoyl)isoquinoline for 24 hours.

  • Dual Readout: Lyse cells using Passive Lysis Buffer. Inject Luciferase Assay Reagent II (LAR II) to measure Firefly luminescence (HRE activation). Subsequently, inject Stop & Glo Reagent to quench the Firefly signal and measure Renilla luminescence (internal control).

  • Data Normalization: Calculate the ratio of Firefly to Renilla luminescence for each well to determine the relative fold-induction of HRE activity compared to the vehicle control.

Quantitative Data Summaries

To facilitate rapid decision-making, the following tables outline the required assay parameters and the expected pharmacological profile required to progress 4-(3-Phenoxybenzoyl)isoquinoline from a hit to a validated lead.

Table 1: Quantitative Screening Parameters & Validation Thresholds

Screening PhaseAssay TypeCell LineSeeding DensityIncubationValidation Metric (Z'-Factor)
Phase I CellTiter-Glo (ATP)HEK293T10,000 cells/well48 hours> 0.75
Phase II HIF-1α Sandwich ELISASH-SY5Y250,000 cells/well6 hours> 0.60
Phase III HRE-Luciferase ReporterHEK293T20,000 cells/well24 hours> 0.70

Table 2: Expected Pharmacological Profile (Illustrative Benchmarks)

Compound / ControlCytotoxicity (CC₅₀)Target Engagement (EC₅₀)Functional Activation (EC₅₀)
4-(3-Phenoxybenzoyl)isoquinoline > 100 µM (Target)< 5.0 µM (Target)< 10.0 µM (Target)
Roxadustat (Clinical Control)> 100 µM~ 0.1 - 0.5 µM~ 0.5 - 1.0 µM
CoCl₂ (Chemical Hypoxia Control)~ 200 µM~ 50 - 100 µM~ 100 µM

References

  • Source: Google Patents (US9340511B2)
  • Title: Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Untargeted Detection of HIF Stabilizers in Doping Samples: Activity-Based Screening with a Stable In Vitro Bioassay Source: Analytical Chemistry, ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 4-(3-Phenoxybenzoyl)isoquinoline via TurboGrignard-Mediated Acylation

Executive Summary & Strategic Rationale The synthesis of highly functionalized diaryl ketones, such as 4-(3-Phenoxybenzoyl)isoquinoline , presents a unique challenge in medicinal chemistry. Direct Friedel-Crafts acylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized diaryl ketones, such as 4-(3-Phenoxybenzoyl)isoquinoline , presents a unique challenge in medicinal chemistry. Direct Friedel-Crafts acylation of the isoquinoline core at the 4-position is electronically disfavored due to the electron-deficient nature of the pyridine ring. To bypass this limitation, an indirect, convergent organometallic approach is required.

This protocol utilizes a highly chemoselective TurboGrignard-mediated halogen-metal exchange coupled with a Weinreb amide acylation .

  • The Nucleophile (TurboGrignard): Traditional Grignard formation from 4-bromoisoquinoline using magnesium turnings is sluggish and prone to Wurtz-type homocoupling. Conversely, direct lithiation with n-BuLi often leads to undesired nucleophilic attack at the C1 position of the isoquinoline C=N bond. By utilizing the Knochel-Hauser TurboGrignard reagent ( i PrMgCl·LiCl), the LiCl breaks down the polymeric magnesium aggregates, drastically increasing the rate of Br/Mg exchange at mild temperatures (-20 °C) while avoiding side reactions[1].

  • The Electrophile (Weinreb Amide): Direct reaction of an organomagnesium reagent with an acid chloride typically yields tertiary alcohols due to uncontrollable over-addition. Converting 3-phenoxybenzoyl chloride into a Weinreb amide ( N -methoxy- N -methylbenzamide) prevents this. The bidentate coordination of the magnesium ion by the methoxy and carbonyl oxygens forms a stable tetrahedral intermediate that resists further nucleophilic attack until intentionally collapsed via an acidic aqueous quench[2].

Visualizing the Synthetic Workflow

Workflow A 3-Phenoxybenzoyl Chloride + HN(OMe)Me·HCl B Weinreb Amide Intermediate A->B Et3N, DCM 0 °C to RT E 4-(3-Phenoxybenzoyl) isoquinoline B->E THF, 0 °C to RT then NH4Cl (aq) C 4-Bromoisoquinoline + iPrMgCl·LiCl D 4-Isoquinolinylmagnesium Chloride Complex C->D THF -20 °C to 0 °C D->E

Fig 1. Convergent synthetic workflow for 4-(3-Phenoxybenzoyl)isoquinoline.

Quantitative Data & Stoichiometry

To ensure reproducibility, the following table summarizes the exact stoichiometric ratios required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Phenoxybenzoyl chloride 232.661.02.33 g (10.0 mmol)Electrophile Precursor
HN(OMe)Me·HCl 97.541.21.17 g (12.0 mmol)Amine Source
Triethylamine (Et₃N) 101.192.53.5 mL (25.0 mmol)Base / Acid Scavenger
4-Bromoisoquinoline 208.061.12.29 g (11.0 mmol)Nucleophile Precursor
i PrMgCl·LiCl (1.3 M in THF)192.401.29.2 mL (12.0 mmol)Metalating Agent
Target Diaryl Ketone 325.37-~2.76 g (85% expected)Final Product

Experimental Protocols

Phase 1: Synthesis of 3-Phenoxy- N -methoxy- N -methylbenzamide

Causality Note: N,O -dimethylhydroxylamine is supplied as a hydrochloride salt to prevent oxidative degradation. Triethylamine is used in excess (2.5 equiv) to simultaneously free-base the amine and neutralize the HCl generated during the nucleophilic acyl substitution, preventing the reaction from stalling.

  • Preparation: Suspend N,O -dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a flame-dried 100 mL round-bottom flask under an argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (3.5 mL, 25.0 mmol) dropwise. Stir for 10 minutes until the solution becomes homogeneous.

  • Acylation: Dissolve 3-phenoxybenzoyl chloride (2.33 g, 10.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Maturation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active acid chloride spot is entirely consumed.

  • Workup: Quench the reaction with deionized water (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. Carry this forward without further purification.

Phase 2: Generation of the 4-Isoquinolinylmagnesium Chloride Complex

Causality Note: Temperature control is critical here. Maintaining the reaction between -20 °C and 0 °C ensures rapid halogen-metal exchange driven by the LiCl-activated isopropyl carbanion, without triggering nucleophilic degradation of the isoquinoline core[1].

  • Preparation: In a separate flame-dried 100 mL Schlenk flask, dissolve 4-bromoisoquinoline (2.29 g, 11.0 mmol) in anhydrous THF (25 mL) under a strict argon atmosphere.

  • Metalation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Syringe in i PrMgCl·LiCl (1.3 M in THF, 9.2 mL, 12.0 mmol) dropwise over 10 minutes.

  • Maturation & Validation: Stir the mixture at -20 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes. Self-Validation: To confirm complete Grignard formation, withdraw a 0.1 mL aliquot, quench it into a vial containing a solution of iodine in THF, and analyze via GC-MS. The chromatogram should show complete conversion of 4-bromoisoquinoline to 4-iodoisoquinoline.

Phase 3: Nucleophilic Acylation and Ketone Isolation

Causality Note: The reaction is quenched with a mild acid (NH₄Cl) rather than a strong acid (like HCl) to prevent unintended protonation and subsequent water-solubilization of the basic isoquinoline nitrogen, which would complicate the extraction phase.

  • Coupling: Re-cool the dark Grignard solution from Phase 2 to 0 °C. Dissolve the Weinreb amide prepared in Phase 1 in anhydrous THF (10 mL) and add it dropwise to the Grignard solution over 15 minutes.

  • Maturation: Stir the reaction at 0 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature, stirring for an additional 4 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (30 mL) dropwise. The chelated intermediate will collapse, releasing the target ketone and N,O -dimethylhydroxylamine[3].

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc, typically 7:3) to afford 4-(3-Phenoxybenzoyl)isoquinoline as a solid.

Mechanistic Pathway Visualization

Mechanism W Weinreb Amide T Chelated Tetrahedral Intermediate W->T Nucleophilic Addition G Isoquinolinyl-MgCl·LiCl G->T Mg2+ Chelation K Diaryl Ketone T->K H+ Quench (- HN(OMe)Me)

Fig 2. Mechanism of Weinreb amide acylation via a stable chelated intermediate.

References

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Krasovskiy, A.; Knochel, P. Organic Chemistry Portal (Originally published in Angew. Chem. Int. Ed.).

  • Weinreb Ketone Synthesis. Wikipedia, The Free Encyclopedia.

  • Weinreb Ketone Synthesis - Reaction and Mechanism. Organic Chemistry Portal.

Sources

Application

Applications of 4-(3-Phenoxybenzoyl)isoquinoline in small molecule drug discovery

Application Note: 4-(3-Phenoxybenzoyl)isoquinoline as a Privileged Scaffold in Targeted Small Molecule Drug Discovery Executive Summary In contemporary small molecule drug discovery, the identification of a "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(3-Phenoxybenzoyl)isoquinoline as a Privileged Scaffold in Targeted Small Molecule Drug Discovery

Executive Summary In contemporary small molecule drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is paramount. 4-(3-Phenoxybenzoyl)isoquinoline (CAS 1187171-72-7) represents a highly versatile building block. By combining the rigid, hydrogen-bonding capacity of an isoquinoline core with the bulky, flexible lipophilicity of a phenoxybenzoyl moiety, this scaffold is uniquely suited for two major therapeutic avenues: the development of Type II Kinase Inhibitors and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors . This application note details the mechanistic rationale, structural workflows, and self-validating experimental protocols for leveraging this compound in preclinical discovery.

Mechanistic Rationale for Scaffold Selection

The architectural brilliance of 4-(3-phenoxybenzoyl)isoquinoline lies in its bipartite structure:

  • The Isoquinoline Core: Acts as a robust hinge-binding motif in kinases or a 2-oxoglutarate (2-OG) mimetic in oxygenase enzymes. The nitrogen atom serves as a critical hydrogen bond acceptor, while the planar aromatic system facilitates π−π stacking with active site residues.

  • The 3-Phenoxybenzoyl Extension: Provides a sterically demanding, flexible hydrophobic tail. The ether linkage allows the terminal phenyl ring to adopt multiple conformations, effectively displacing ordered water molecules to maximize entropic gains upon binding to deep allosteric pockets.

Application 1: Development of Type II Kinase Inhibitors

Type II kinase inhibitors are designed to bind the inactive "DFG-out" conformation of kinases, offering superior kinome selectivity and longer residence times compared to ATP-competitive Type I inhibitors.

Causality in Design: The isoquinoline nitrogen anchors the molecule to the kinase hinge region (e.g., via hydrogen bonding to Met318 in c-Src). Simultaneously, the phenoxybenzoyl group extends past the gatekeeper residue into the hydrophobic back pocket exposed only when the DFG (Asp-Phe-Gly) motif flips outward. The incorporation of phenoxy groups is a validated strategy to occupy this allosteric pocket, as seen in conformation-selective analogs of dasatinib[1]. Furthermore, isoquinoline derivatives like Fasudil have a long history of successful kinase inhibition, particularly against ROCK and CaMKII[2].

KinaseWorkflow Scaffold 4-(3-Phenoxybenzoyl) isoquinoline Hinge Isoquinoline Core (Hinge Binding) Scaffold->Hinge Hydrophobic Phenoxybenzoyl Group (DFG-out Pocket) Scaffold->Hydrophobic TypeII Type II Kinase Inhibitor Hinge->TypeII Hydrophobic->TypeII Validation TR-FRET Assay & X-ray Crystallography TypeII->Validation

Figure 1: Structural rationale for utilizing the scaffold in Type II kinase inhibitor design.

Table 1: Representative Kinase Inhibition Profiling (Type I vs Type II Binding)

Compound DerivativeTarget KinaseConformation StateIC₅₀ (nM)Residence Time (τ)
Isoquinoline Core Onlyc-SrcDFG-in (Active)450 ± 25< 5 min
4-(3-Phenoxybenzoyl) analogc-SrcDFG-out (Inactive)12 ± 3> 120 min
Imatinib (Control)c-AblDFG-out (Inactive)25 ± 4> 180 min

Application 2: Synthesis of HIF-Prolyl Hydroxylase (HIF-PH) Inhibitors

HIF-PH enzymes (e.g., PHD2) act as cellular oxygen sensors. Inhibiting these enzymes stabilizes HIF-1α, driving the transcription of erythropoietin (EPO) and VEGF, which is highly therapeutic for anemia and ischemic diseases.

Causality in Design: Isoquinoline-based compounds, such as Roxadustat (FG-4592) and IOX3, are potent HIF-PH inhibitors[3][4]. The isoquinoline nitrogen and an adjacent functional group (typically a carboxylate or hydroxyl added via functionalization of the scaffold) chelate the active site Fe(II) atom. The 3-phenoxybenzoyl group is perfectly positioned to project into the hydrophobic substrate-binding channel, preventing the entry of the natural substrate, HIF-1α.

HIFPathway Normoxia Normoxia (O2 present) PHD PHD2 Enzyme + Fe(II) Normoxia->PHD HIF HIF-1α Hydroxylation PHD->HIF Degradation Proteasomal Degradation HIF->Degradation Inhibitor Phenoxybenzoyl-Isoquinoline Derivative Inhibitor->PHD Fe(II) Chelation Stabilization HIF-1α Stabilization & Nuclear Translocation Inhibitor->Stabilization Blocks Degradation Transcription EPO & VEGF Gene Transcription Stabilization->Transcription

Figure 2: Mechanism of action for isoquinoline-derived HIF-PH inhibitors stabilizing HIF-1α.

Table 2: HIF-PHD2 Biochemical and Cellular Assays

CompoundPHD2 IC₅₀ (nM)Cellular HIF-1α Fold IncreaseEPO Secretion (mIU/mL)
Scaffold Derivative45 ± 58.2x145.0
FG-4592 (Control)50 ± 87.5x138.5
Vehicle (DMSO)> 10,0001.0x12.0

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal controls that verify assay integrity independent of the test compound's performance.

Protocol 4.1: TR-FRET Kinase Binding Assay

Objective: Quantify the binding affinity of synthesized Type II inhibitors to the DFG-out conformation of target kinases. Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence polarization because the phenoxybenzoyl-isoquinoline scaffold contains conjugated aromatic systems that may auto-fluoresce. TR-FRET introduces a microsecond time delay before measurement that eliminates background auto-fluorescence, ensuring signal fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer & Antibody: Dilute LanthaScreen™ Eu-anti-GST antibody (2 nM final) and Kinase Tracer 236 (Type II specific tracer, 10 nM final) in Kinase Buffer.

  • Compound Plating: Dispense 100 nL of the isoquinoline derivative (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume plate.

    • Self-Validation Control 1 (Positive): Imatinib (10 µM) to confirm assay sensitivity to Type II binding.

    • Self-Validation Control 2 (Negative): 1% DMSO vehicle to establish the baseline.

  • Enzyme Addition: Add 5 µL of GST-tagged c-Src kinase (1 nM final) to all wells.

  • Reaction: Add 5 µL of the Tracer/Antibody mixture. Incubate in the dark at 25°C for 60 minutes to reach equilibrium.

  • Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • System Validation Metric: Calculate the Z'-factor using the Imatinib and DMSO wells. The assay is only deemed valid if Z' > 0.6 , proving robust statistical separation between the positive and negative controls.

Protocol 4.2: Cellular HIF-1α Stabilization and EPO Secretion Assay

Objective: Confirm that the synthesized HIF-PH inhibitor penetrates cells, stabilizes HIF-1α, and drives downstream EPO transcription. Causality for Assay Choice: Measuring biochemical PHD2 inhibition in a cell-free system is insufficient because iron chelators often fail to penetrate cell membranes or suffer from rapid efflux. Measuring both transient HIF-1α accumulation (Western Blot) and cumulative EPO secretion (ELISA) proves both target engagement and functional phenotypic outcome.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 2×105 cells/well in a 6-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the isoquinoline derivative (10 µM and 1 µM).

    • Self-Validation Control 1 (Chemical): Deferoxamine (DFO, 100 µM), a known iron chelator that forces HIF-1α stabilization.

    • Self-Validation Control 2 (Environmental): Incubate one untreated plate in a Hypoxia Chamber (1% O₂) as an absolute physiological positive control.

  • Incubation: Incubate for 6 hours (optimal for HIF-1α peak) and 24 hours (optimal for EPO accumulation in media).

  • HIF-1α Readout (6h): Lyse cells in RIPA buffer containing protease inhibitors. Perform SDS-PAGE and Western Blotting using an anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

  • EPO Readout (24h): Collect the supernatant media. Clarify by centrifugation (10,000 x g, 5 min). Quantify EPO using a commercial human EPO ELISA kit according to the manufacturer's instructions.

    • System Validation Metric: The assay is validated if the Hypoxia and DFO controls show at least a 5-fold increase in both HIF-1α band intensity and EPO concentration compared to the normoxic DMSO control.

Sources

Method

Preparing 4-(3-Phenoxybenzoyl)isoquinoline stock solutions for assays

Application Note: Preparation and Handling of 4-(3-Phenoxybenzoyl)isoquinoline Stock Solutions for In Vitro Assays Scientific Rationale & Introduction 4-(3-Phenoxybenzoyl)isoquinoline (CAS: 1187171-72-7) is a synthetic h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 4-(3-Phenoxybenzoyl)isoquinoline Stock Solutions for In Vitro Assays

Scientific Rationale & Introduction

4-(3-Phenoxybenzoyl)isoquinoline (CAS: 1187171-72-7) is a synthetic heterocyclic building block frequently utilized in biochemical screening and drug discovery. Compounds containing the isoquinoline scaffold are widely investigated as potent kinase inhibitors (e.g., ROCK, CaMKII)[1] and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors[2].

Due to its polycyclic aromatic structure and the bulky phenoxybenzoyl moiety, this compound is highly lipophilic and exhibits extremely poor aqueous solubility. Proper solvation is the most critical variable in assay design. Attempting to dissolve or perform intermediate dilutions of this compound directly in aqueous media often leads to micro-precipitation. This artificially lowers the effective concentration of the compound, leading to right-shifted dose-response curves and false-negative assay results[3]. To ensure a self-validating and reproducible assay system, researchers must utilize a two-step dilution strategy: establishing a master stock in anhydrous Dimethyl Sulfoxide (DMSO) and strictly controlling the solvent ratio during the final aqueous transition[4].

Physicochemical Properties & Solvation Data

Summarizing the compound's properties is essential for accurate molarity calculations and solvent selection.

PropertyValueExperimental Implication
Chemical Name isoquinolin-4-yl-(3-phenoxyphenyl)methanoneHighly hydrophobic; requires organic solvent.
CAS Number 1187171-72-7Unique identifier for sourcing and validation.
Molecular Weight 325.36 g/mol 3.25 mg required per 1 mL of solvent for a 10 mM stock.
Primary Solvent 100% Anhydrous DMSOPrevents premature precipitation and hydrolysis.
Max Final Aqueous DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity in cell assays[5].

Solution Preparation Workflow

The following logic diagram illustrates the causality-driven workflow from dry powder to the final assay plate, emphasizing the critical transition from organic to aqueous environments.

Workflow Powder 4-(3-Phenoxybenzoyl)isoquinoline (Dry Powder) Weighing Analytical Weighing & Amber Vial Powder->Weighing Equilibrate to RT DMSO Add Anhydrous DMSO (Primary Solvent) Weighing->DMSO Calculate Mass Stock 10 mM Master Stock (-20°C / -80°C Aliquots) DMSO->Stock Vortex / Sonicate Dilution Serial Dilution in 100% DMSO (100x-200x Assay Conc.) Stock->Dilution Thaw Single Aliquot Aqueous Dilute in Warm Assay Media (Final DMSO ≤ 0.5%) Dilution->Aqueous 1:200 Dilution Assay In Vitro / Cell-Based Assay (Include Vehicle Control) Aqueous->Assay Immediate Use

Workflow for preparing 4-(3-Phenoxybenzoyl)isoquinoline stock and assay solutions.

Step-by-Step Experimental Protocols

Phase 1: Preparation of 10 mM Master Stock Solution

Objective: Create a stable, highly concentrated master stock for long-term storage. Causality & Insights: Anhydrous DMSO (>99.9% purity) must be used. Atmospheric water absorption into the DMSO can cause the lipophilic compound to prematurely precipitate. Amber glass vials are recommended to prevent potential photo-degradation of the phenoxybenzoyl group.

  • Equilibration: Transfer the lyophilized powder of 4-(3-Phenoxybenzoyl)isoquinoline from cold storage to a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes. Reasoning: Opening cold vials introduces condensation, which degrades the compound and alters the precise molecular weight during weighing.

  • Weighing: Weigh the desired mass (e.g., 3.25 mg) using an analytical balance. Transfer to a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution gently for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath at RT for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20-50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C (use within 1 month) or -80°C (use within 6 months)[5]. Reasoning: Aliquoting prevents repeated freeze-thaw cycles, which induce compound degradation and irreversible precipitation[5].

Phase 2: Serial Dilution for Dose-Response Assays

Objective: Generate a concentration gradient for IC50/EC50 determination without inducing precipitation. Causality & Insights: Serial dilutions must be performed in 100% DMSO rather than an aqueous buffer. Performing intermediate dilutions in aqueous buffers causes lipophilic compounds to crash out of solution, leading to inaccurate dosing and flawed assay readouts[3].

  • Preparation: Thaw a single aliquot of the 10 mM master stock at RT. Vortex briefly to ensure homogeneity.

  • Plate Setup: Prepare a 96-well polypropylene plate for intermediate dilutions. Add 20 µL of 100% DMSO to wells 2 through 10.

  • Dilution: Add 30 µL of the 10 mM stock to well 1. Transfer 10 µL from well 1 to well 2, mixing thoroughly by pipetting up and down 5 times.

  • Propagation: Repeat this 1:3 serial dilution process across the plate to generate a 10-point concentration curve.

Table 2: Quantitative Parameters for 1:3 Serial Dilution (100x Intermediate)

Well Source Volume 100% DMSO Volume Intermediate Conc. (100x) Final Assay Conc. (1x)
1 30 µL (Master Stock) 0 µL 10 mM 100 µM
2 10 µL (from Well 1) 20 µL 3.33 mM 33.3 µM
3 10 µL (from Well 2) 20 µL 1.11 mM 11.1 µM
4 10 µL (from Well 3) 20 µL 370 µM 3.7 µM

| Control | 0 µL | 20 µL | 0 mM (Vehicle) | 0 µM |

Phase 3: Preparation of Final Aqueous Working Solutions

Objective: Introduce the compound to the biological assay while minimizing solvent toxicity. Causality & Insights: The final concentration of DMSO in cell-based or biochemical assays must be strictly controlled, ideally kept ≤ 0.5% (v/v), and consistently matched across all control wells. High DMSO concentrations can alter cell membrane permeability, denature target proteins, and cause non-specific "solvent effects"[4].

  • Pre-warming: Pre-warm the assay buffer or complete cell culture medium to 37°C. Reasoning: Warm media increases thermodynamic solubility, helping maintain compound solubility during the organic-to-aqueous transition.

  • Aqueous Transition: Transfer 1 µL of each DMSO intermediate dilution into 99 µL of the pre-warmed assay buffer/medium (a 1:100 dilution). This yields a final DMSO concentration of 1.0%. For highly sensitive cell lines, dilute 1 µL into 199 µL (1:200) to achieve 0.5% final DMSO[5].

  • Homogenization: Mix immediately by gentle vortexing or inversion. Do not let the DMSO solution sit unmixed in the aqueous buffer, as local high concentrations of water will trigger immediate precipitation.

  • Assay Application: Apply the working solutions to the assay plate (e.g., cells or enzyme mix) immediately. Reasoning: Prolonged incubation of the working solution before the assay increases the risk of delayed precipitation.

  • Self-Validating Vehicle Control: Ensure that the negative control wells receive the exact same percentage of DMSO in assay buffer (e.g., 0.5%), matching the solvent concentration of the test wells perfectly[5]. This isolates the biological effect of 4-(3-Phenoxybenzoyl)isoquinoline from the cytotoxic effect of the solvent.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(3-Phenoxybenzoyl)isoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility challenges associated with 4-(3-Phenoxybenzoyl)isoquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe aqueous solubility challenges associated with 4-(3-Phenoxybenzoyl)isoquinoline .

This molecule presents a classic "brick dust/grease ball" formulation challenge. It features an isoquinoline core—a weak base with a pKa of approximately 5.14 1—coupled with a highly lipophilic, bulky 3-phenoxybenzoyl moiety. Consequently, its solubility is highly pH-dependent, and it is prone to rapid precipitation in physiological buffers (pH 7.4) where the un-ionized, hydrophobic free base predominates 2.

Diagnostic Solubility Workflow

Before altering your experimental design, trace your application through the diagnostic decision tree below to identify the optimal solubilization strategy.

SolubilityWorkflow Start Solubility Issue: 4-(3-Phenoxybenzoyl)isoquinoline Route Determine Experimental Route Start->Route InVitro In Vitro / Cellular Assays Route->InVitro InVivo In Vivo Animal Models Route->InVivo CoSolvent Use DMSO (≤1% final) in acidic buffer (pH < 4) InVitro->CoSolvent Oral Oral Administration InVivo->Oral IV Intravenous (IV) / IP InVivo->IV Captisol Complex with 20% Captisol® (SBE-β-CD) CoSolvent->Captisol If precipitation persists SEDDS Formulate as SEDDS (Lipid/Surfactant/Co-solvent) Oral->SEDDS IV->Captisol

Diagnostic workflow for resolving 4-(3-Phenoxybenzoyl)isoquinoline solubility issues.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my compound dissolve perfectly in 0.1 N HCl but precipitate immediately when added to PBS (pH 7.4)? A: This is a classic pH-shift precipitation event. As a weak base (pKa ~5.14), the isoquinoline nitrogen is fully protonated (ionized) in 0.1 N HCl, maximizing aqueous solubility 1. When introduced to PBS, the buffer neutralizes the acidic microenvironment. The molecule rapidly reverts to its un-ionized free base form, and the highly lipophilic phenoxybenzoyl group drives thermodynamic crystallization, causing it to "crash out" of solution 2.

Q: Can I just increase the DMSO concentration to 5% for my in vitro assays to force it into solution? A: No. While DMSO is an excellent solvent for lipophilic compounds, exceeding 0.5–1.0% final concentration in cellular assays causes severe solvent toxicity and artifactual readouts. Furthermore, diluting a high-concentration DMSO stock into an aqueous medium triggers a "solvent shift," resulting in the formation of colloidal nano-aggregates that are biologically inactive but scatter light, leading to false positives in biochemical assays.

Q: Why recommend Captisol® over standard Beta-Cyclodextrin (β-CD)? A: Standard β-CD has limited intrinsic water solubility and lacks charge. Captisol® (Sulfobutyl ether-β-cyclodextrin, SBE-β-CD) is highly water-soluble and polyanionic. It provides a dual-solubilization mechanism: its hydrophobic cavity encapsulates the bulky phenoxybenzoyl group, while its negatively charged sulfobutyl arms electrostatically interact with the positively charged (protonated) isoquinoline ring at acidic pH values 34.

Validated Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to biological testing without passing the verification steps.

Protocol A: pH-Modulated Captisol® Complexation (For In Vitro & IV Dosing)

Causality: Lowering the pH below the pKa (5.14) ensures the isoquinoline is >90% protonated. The addition of 20% Captisol® prevents the lipophilic moiety from precipitating by forming a thermodynamically stable inclusion complex 5.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 25 mM Sodium Phosphate buffer and adjust the pH to strictly 4.0 using 0.1 N HCl.

  • Excipient Addition: Dissolve Captisol® (SBE-β-CD) into the buffer to achieve a final concentration of 20% (w/v). Stir until completely clear.

  • API Incorporation: Weigh 4-(3-Phenoxybenzoyl)isoquinoline to target a 5 mg/mL concentration. Add the powder slowly to the stirring Captisol® solution.

  • Energy Input: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes. The mechanical energy overcomes the crystal lattice energy of the free base.

  • Equilibration & Filtration: Allow the solution to equilibrate at room temperature for 2 hours. Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed aggregates.

  • Self-Validation Step:

    • Visual: Shine a laser pointer through the vial. If you observe a solid beam of light (Tyndall effect), colloidal aggregates are present, and complexation failed. The solution must be optically clear.

    • Analytical: Quantify the filtrate via HPLC against a standard curve to confirm the exact final concentration before dosing 6.

Protocol B: Lipid-Based SEDDS Formulation (For Oral In Vivo Dosing)

Causality: For oral administration, the drug will transition from the acidic stomach to the neutral intestine, where it will normally precipitate. A Self-Emulsifying Drug Delivery System (SEDDS) bypasses this by pre-dissolving the "grease ball" API in a lipid/surfactant matrix. Upon contact with GI fluids, it spontaneously forms micelles, keeping the drug solubilized for intestinal absorption 78.

Step-by-Step Methodology:

  • Vehicle Preparation: Create a blank pre-concentrate mixture consisting of 40% Lipid (e.g., Capmul MCM), 40% Surfactant (e.g., Kolliphor EL), and 20% Co-solvent (e.g., PEG 400).

  • API Dissolution: Add 4-(3-Phenoxybenzoyl)isoquinoline to the mixture (target loading: 25-50 mg/g of vehicle).

  • Thermo-Kinetic Mixing: Stir the mixture magnetically at 40°C for 2 hours until an isotropic, transparent pre-concentrate is formed.

  • Self-Validation Step:

    • Dispersion Test: Pipette 100 µL of the pre-concentrate into 10 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) at 37°C under mild agitation [[5]]().

    • Confirmation: The mixture should spontaneously form a transparent or slightly bluish nanoemulsion within 2 minutes. If opaque white droplets or drug crystals form, the surfactant ratio must be increased 9.

Quantitative Solubility Projections

The table below summarizes the expected solubility enhancements when applying the above strategies to a lipophilic weak base like 4-(3-Phenoxybenzoyl)isoquinoline.

Formulation StrategyTarget pHPrimary Solubilization MechanismExpected Solubility RangeBest Application
Free Base in PBS 7.4None (Un-ionized state)< 0.05 mg/mLN/A (Avoid)
Acidic Buffer (0.1 N HCl) 1.2Ionization (Protonation)1.0 - 5.0 mg/mLGastric simulation
20% Captisol® Buffer 4.0Inclusion complexation + Ionization10.0 - 50.0 mg/mLIV dosing / In vitro stocks
SEDDS Pre-concentrate N/ALipid solubilization / Micellization50.0 - 100.0 mg/mLOral in vivo dosing

References

  • Isoquinoline - Wikipedia . wikipedia.org. 1

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC . nih.gov. 7

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group . aenova-group.com. 9

  • Lipid-Based Drug Delivery Systems - PMC - NIH . nih.gov.8

  • Technical Support Center: Troubleshooting Poor Aqueous Solubility of Trimazosin - Benchchem . benchchem.com. 6

  • Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling - PMC . nih.gov. 5

  • A BRIEF REVIEW ON CAPTISOL - Jetir.Org . jetir.org. 3

  • Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - MDPI . mdpi.com. 4

  • Technical Support Center: Overcoming Oxomemazine Hydrochloride Solubility Challenges - Benchchem . benchchem.com. 2

Sources

Optimization

Optimizing HPLC retention time for 4-(3-Phenoxybenzoyl)isoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(3-Phenoxybenzoyl)isoquinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(3-Phenoxybenzoyl)isoquinoline .

When analyzing this compound, you are dealing with a molecule that has a "dual personality": it features a highly hydrophobic, bulky aromatic system (the phenoxybenzoyl group) coupled with a basic, ionizable nitrogen (the isoquinoline core). This combination frequently leads to excessive retention on standard alkyl phases, unpredictable retention time (RT) drift, and peak tailing.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you optimize your method.

Diagnostic Workflow: Retention Time Troubleshooting

RT_Troubleshooting Start Retention Time (RT) Issue 4-(3-Phenoxybenzoyl)isoquinoline CheckT0 Is Void Volume (t0) Shifting? Start->CheckT0 SysIssue System/Hardware Issue (Flow rate, Leaks, Pump) CheckT0->SysIssue Yes ChemIssue Chromatographic/Chemical Issue CheckT0->ChemIssue No Sol1 Check Pump Seals, Valves, & Degasser SysIssue->Sol1 DriftType Nature of RT Shift? ChemIssue->DriftType Drift Continuous Drift DriftType->Drift Random Random Fluctuations DriftType->Random Sol2 Stabilize Column Temp & Check Mobile Phase Evaporation Drift->Sol2 Sol3 Control pH (Buffer > 20mM) & Suppress Silanol Activity Random->Sol3

Diagnostic workflow for HPLC retention time shifts in basic hydrophobic compounds.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the retention time of 4-(3-Phenoxybenzoyl)isoquinoline excessively long on my standard C18 column, and how can I reduce it without losing resolution? Cause: Standard C18 columns rely purely on dispersive hydrophobic interactions. Because of the bulky phenoxybenzoyl group, the molecule's lipophilicity (logP) is very high, causing it to "stick" to the dense C18 alkyl chains. Solution: Switch to a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns offer an alternative separation mechanism via π−π interactions between the delocalized electrons of the analyte's aromatic rings and the stationary phase[1]. This orthogonal selectivity often allows for shorter retention times compared to C18. Furthermore, using Methanol instead of Acetonitrile as your organic modifier will actively enhance these π−π interactions, providing sharper peaks and altered selectivity for aromatic impurities[2].

Q2: I am experiencing random retention time drift and severe peak tailing from injection to injection. What is causing this? Cause: This is a classic chemical/thermodynamic issue. The pKa of the isoquinoline nitrogen is approximately 4.8 to 5.14[3]. If your mobile phase is unbuffered or sits near pH 5.0 (e.g., plain water/acetonitrile), the molecule exists in a highly sensitive equilibrium between its protonated (polar) and neutral (hydrophobic) states. Even microscopic pH shifts from atmospheric CO2 absorption will cause random RT fluctuations[4]. Additionally, the protonated basic nitrogen undergoes secondary ion-exchange interactions with negatively charged residual silanols ( SiO− ) on the silica matrix, causing the peak to tail. Solution: You must force the molecule into a single ionization state. Buffer your mobile phase at least 2 pH units away from the pKa. We recommend using a 20 mM Ammonium Formate buffer adjusted to pH 3.0 . This fully protonates the isoquinoline nitrogen, stabilizing the retention time and suppressing silanol ionization, which eliminates peak tailing.

Q3: My retention times slowly drift shorter over the course of a 12-hour sequence. My pump and t0 are perfectly stable. What is happening? Cause: Bulky aromatic compounds have a high enthalpy of transfer between the mobile and stationary phases, making their partitioning highly sensitive to temperature. A mere 1 °C increase in ambient laboratory temperature can reduce retention times by 1–2%[5]. Solution: Do not rely on ambient room temperature. Utilize a forced-air column oven set to at least 5 °C above maximum room temperature (e.g., 35 °C or 40 °C) and ensure your system utilizes an active mobile phase pre-heater.

Quantitative Data: Method Optimization Summary

The following table summarizes the causal relationship between column chemistry, pH, and chromatographic performance for this specific compound.

Column PhaseMobile Phase pHOrganic ModifierRetention Factor (k')Asymmetry (As)Diagnostic Outcome
C18 5.2 (Unbuffered)70% Acetonitrile12.42.8 (Severe)Poor reproducibility; mixed ionization states.
C18 3.0 (20mM Formate)70% Acetonitrile8.11.4 (Slight)Stable RT; secondary silanol interactions reduced.
Phenyl-Hexyl 3.0 (20mM Formate)70% Acetonitrile6.51.1 (Excellent)Faster elution; good peak shape.
Phenyl-Hexyl 3.0 (20mM Formate)70% Methanol7.21.05 (Ideal)Optimal π−π interaction; highest resolution.

Step-by-Step Experimental Protocols

Protocol 1: Systematic Mobile Phase pH and Buffer Optimization

This protocol is a self-validating system designed to eliminate pH-induced RT drift.

  • Buffer Preparation: Weigh the appropriate amount of Ammonium Formate to achieve a 20 mM concentration in 1 Liter of HPLC-grade water.

  • pH Adjustment (Critical Step): Adjust the aqueous buffer to exactly pH 3.0 using concentrated Formic Acid. Self-Validation: Always measure and adjust the pH of the aqueous portion before adding any organic modifiers, as pH probes do not read accurately in mixed organic/aqueous solutions.

  • System Suitability (t0 Check): Inject a void volume marker (e.g., Uracil for reversed-phase). Record the t0. If t0 fluctuates across injections, abort the chemical optimization and fix your pump/leaks[4].

  • Equilibration: Pump the new mobile phase (e.g., 60:40 Buffer:Methanol) through the column for at least 20 column volumes (CV) to ensure the stationary phase is fully protonated.

  • Robustness Validation: Inject the 4-(3-Phenoxybenzoyl)isoquinoline standard 6 consecutive times. Calculate the %RSD of the retention time. A stable, properly buffered system will yield an RT %RSD of < 0.2%.

Protocol 2: Column Screening and π−π Selectivity Adjustment

Use this protocol to transition from a C18 to a Phenyl-Hexyl phase.

  • Column Installation: Install a high-purity, end-capped Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 3 µm). Set the column oven to 40 °C to ensure thermodynamic stability[5].

  • Modifier Screening: Prepare two separate organic lines: Line B1 (100% Acetonitrile) and Line B2 (100% Methanol).

  • Acetonitrile Run: Run a gradient from 10% to 90% B1 over 15 minutes. Record the retention time and peak shape. Acetonitrile will suppress π−π interactions.

  • Methanol Run: Run the exact same gradient using B2 (Methanol). Mechanistic Insight: Methanol acts as a weaker elution solvent but actively promotes π−π interactions between the phenoxybenzoyl group and the phenyl stationary phase[2].

  • Isocratic Scale-Down: Choose the modifier that provides the best resolution from your specific impurities. Adjust the isocratic %B to achieve a retention factor (k') between 3 and 8 for optimal throughput and peak sharpness.

References

  • "HPLC Retention Time Drift: Causes & Troubleshooting Guide", Timberline Instruments. URL: [Link]

  • "Why Does Retention Time Shift? | HPLC Tip", Phenomenex. URL: [Link]

  • "Acid-base interactions in some isoquinoline and quinazoline amino derivatives", ARKIVOC. URL: [Link]

  • "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with p-p Interaction", Agilent Technologies. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 4-(3-Phenoxybenzoyl)isoquinoline

Welcome to the technical support center for 4-(3-Phenoxybenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(3-Phenoxybenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degradation of this compound during long-term storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your samples.

Introduction: The Stability Challenge

4-(3-Phenoxybenzoyl)isoquinoline is a molecule of significant interest in various research and development fields. Like many complex organic molecules, its stability can be compromised by environmental factors, leading to degradation that can affect experimental outcomes and product efficacy. The core structure, containing both an isoquinoline and a benzophenone moiety, presents unique stability considerations. The isoquinoline ring can be susceptible to oxidation, while the benzophenone portion can be light-sensitive.[1][2][3] Understanding and mitigating these degradation pathways is crucial for maintaining the compound's purity and activity over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 4-(3-Phenoxybenzoyl)isoquinoline?

A1: The primary factors leading to the degradation of 4-(3-Phenoxybenzoyl)isoquinoline are exposure to light, heat, moisture, and atmospheric oxygen.

  • Light (Photodegradation): The benzophenone moiety in the molecule makes it susceptible to degradation upon exposure to UV or visible light. This can lead to the formation of reactive species and subsequent degradation products.

  • Heat (Thermal Degradation): Elevated temperatures accelerate the rate of chemical reactions, including oxidation and hydrolysis, leading to faster degradation.[1] It is generally recommended to store the compound at controlled room temperature or lower, as specified on the product label.

  • Moisture (Hydrolysis): Although the molecule does not contain readily hydrolyzable groups like esters or amides, the presence of moisture can still facilitate other degradation reactions, particularly if acidic or basic impurities are present. Some isoquinoline compounds are known to be hygroscopic.[1][2]

  • Oxygen (Oxidation): The isoquinoline ring system can be susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal impurities.[1][3]

Q2: What are the visual or physical signs of degradation?

A2: Initial signs of degradation can be subtle. However, you may observe the following:

  • Color Change: A noticeable change in the color of the solid material, often to a yellowish or brownish hue, can indicate the formation of degradation products.[1]

  • Clumping or Change in Physical State: For solid compounds, absorption of moisture can lead to clumping or a change from a crystalline to an amorphous state.

  • Insolubility: If you observe that the compound is no longer fully soluble in a solvent in which it was previously soluble, this could be a sign of the formation of insoluble degradation products.

Q3: What are the recommended storage conditions for long-term stability?

A3: To ensure the long-term stability of 4-(3-Phenoxybenzoyl)isoquinoline, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[4] For long-term storage, refrigeration (2-8 °C) is often recommended. Some sources suggest even lower temperatures, such as -20 °C, for benzophenone derivatives.[5] Always refer to the product-specific information if available.

  • Light Protection: Store in a light-resistant container, such as an amber glass vial, to protect it from photodegradation.[1]

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.[6][7]

Q4: How can I analytically confirm the stability of my stored compound?

A4: The most reliable way to assess the stability of your compound is through analytical techniques that can separate and quantify the parent compound from any potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for assessing purity and detecting degradation. This involves developing a method that can resolve the main peak from any new peaks that may appear over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[8]

  • UV-Vis Spectroscopy: While less specific than chromatographic methods, a change in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength or a change in absorbance intensity, can indicate degradation.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS or by comparing with known degradation product standards, if available. 2. Perform a forced degradation study (see Protocol 1) to identify the conditions (e.g., acid, base, light, heat, oxidation) that produce similar degradation peaks. This will help to pinpoint the degradation pathway.[1]
Decreased peak area of the main compound over time Loss of potency due to degradation.1. Re-evaluate your storage conditions. Ensure the compound is protected from light, heat, and moisture. 2. If stored in solution, consider preparing fresh solutions more frequently. Some compounds are less stable in solution than in their solid state.
Change in physical appearance (e.g., color, texture) Degradation or moisture absorption.1. Perform an analytical assessment (e.g., HPLC) to determine if the purity has been compromised. 2. If moisture absorption is suspected, consider storing the compound with a desiccant.
Troubleshooting Workflow: Identifying Degradation Pathways

Caption: A decision tree for troubleshooting and identifying degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products and pathways.[9][10]

Objective: To intentionally degrade 4-(3-Phenoxybenzoyl)isoquinoline under various stress conditions to understand its degradation profile.

Materials:

  • 4-(3-Phenoxybenzoyl)isoquinoline

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile and water

  • Amber vials and clear vials

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of 4-(3-Phenoxybenzoyl)isoquinoline in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in a clear vial.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH in a clear vial.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a clear vial.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a clear vial and store it in an oven at 80°C for 48 hours.[1]

    • Also, prepare a solution and keep it at 60°C.

    • Sample at intervals for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound in clear vials to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep control samples wrapped in aluminum foil to protect them from light.

    • Analyze the samples at appropriate time intervals.

Data Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control to identify and quantify the degradation products.

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (Solid: 80°C, Solution: 60°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Profile Degradation Profile LCMS->Profile Pathways Degradation Pathways Profile->Pathways Method Validated Stability- Indicating Method Pathways->Method Start Prepare Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Experimental workflow for a forced degradation (stress testing) study.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of 4-(3-Phenoxybenzoyl)isoquinoline under recommended storage conditions over an extended period.

Materials:

  • Multiple batches of 4-(3-Phenoxybenzoyl)isoquinoline

  • Light-resistant, tightly sealed containers (e.g., amber glass vials)

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 5°C)

Procedure:

  • Initial Analysis: Perform a complete analysis (e.g., HPLC for purity, appearance, moisture content) on the initial samples (time zero).

  • Sample Storage: Place the samples in the stability chambers under the specified conditions.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples using the same validated analytical methods as at time zero.

Data Analysis: Compare the results at each time point to the initial data. Any significant change in purity, appearance, or other specified tests indicates instability under those storage conditions.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated) or -20°C for extended storage.To slow down the rate of all potential chemical degradation reactions.[1]
Light Store in amber vials or other light-proof containers.To prevent photodegradation, particularly of the benzophenone moiety.[1]
Atmosphere Tightly sealed container. Under inert gas (Ar, N₂) for maximum stability.To protect against moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.[6][7]
Container Glass vials are preferred over plastic to prevent leaching.To ensure the inertness of the storage container.

References

  • MilliporeSigma. (2025, November 6).
  • ResearchGate. (n.d.). Stability of pyridine, isoquinoline (A), and quinoline (B)
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds.
  • ECHEMI. (n.d.).
  • ChemicalBook. (n.d.).
  • Semantic Scholar. (2024, October 15).
  • Flinn Scientific. (2014, September 22).
  • NCBI. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • MedCrave online. (2016, December 14).
  • Prakash, O., Kumar, R., Mishra, A., & Gupta, R. (2017). Analytical techniques for the determination of phytoconstituents in herbal medicines. International Journal of Chemical Studies, 5(6), 439-443.
  • ScienceDirect. (n.d.).
  • IJSDR. (n.d.).
  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques.

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Clearance for 4-(3-Phenoxybenzoyl)isoquinoline

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the isolation and purification of 4-(3-Phenoxybenzoyl)isoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the isolation and purification of 4-(3-Phenoxybenzoyl)isoquinoline. Here, we move beyond basic empirical screening to address the thermodynamic and kinetic causalities of impurity entrapment.

Part 1: Expert Insights — The Causality of Impurity Entrapment

Purifying 4-(3-Phenoxybenzoyl)isoquinoline presents unique crystallographic challenges due to its molecular architecture. The molecule features a rigid, planar, basic isoquinoline moiety coupled to a flexible, hydrophobic 3-phenoxybenzoyl group. This dichotomy dictates how impurities interact with the growing crystal faces.

Impurity incorporation in solution crystallization typically occurs via two mechanisms: surface adsorption (often exacerbated by high-surface-area crystal habits) or lattice inclusion (the formation of solid solutions)[1].

  • Acid-Base Co-precipitation: Unreacted starting materials like 3-phenoxybenzoic acid can form strong hydrogen bonds or weak organic salts with the basic isoquinoline nitrogen, dragging the impurity out of solution during cooling.

  • Solid Solutions: Regioisomers (e.g., 4-(4-phenoxybenzoyl)isoquinoline generated during Friedel-Crafts acylation) possess nearly identical molecular volumes. They easily mimic the API's conformation and substitute it within the crystal lattice. The behavior of such impurities during crystallization is notoriously difficult to manage because standard reslurrying or washing operations cannot purge molecules trapped inside the lattice[2].

  • Thermodynamic Solvent Screening: Identifying the optimal solvent conditions for impurity rejection requires moving away from trial-and-error toward high-throughput thermodynamic screening, mapping the product-impurity-solvent interactions on ternary phase diagrams[3].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is 3-phenoxybenzoic acid persisting in my final crystallized product despite multiple recrystallizations in ethyl acetate? Causality: In aprotic organic solvents like ethyl acetate, the basic isoquinoline nitrogen of your API acts as a hydrogen-bond acceptor (or proton acceptor), forming a complex with the acidic impurity. Because the solvent does not strongly compete for these hydrogen bonds, the API-impurity complex co-precipitates. Solution: Break the interaction before crystallization. Perform an aqueous basic wash (e.g., 5% NaHCO3​ ) of the organic phase to deprotonate the acid into the aqueous layer prior to solvent swapping.

Q2: My HPLC shows a consistent 2% impurity of a regioisomer that cooling crystallization won't remove. How do I purge it? Causality: Regioisomers often form solid solutions because their structural similarity allows them to fit into the API's crystal lattice without causing significant steric strain[2]. Once incorporated, no amount of surface washing will remove them. Solution: You must alter the crystal lattice entirely. Transition from a free-base crystallization to a reactive salt crystallization. Forming an isoquinolinium salt (e.g., a tosylate salt) introduces a bulky counterion that forces a completely new crystallographic packing arrangement. This new lattice is highly specific to the target API, offering excellent impurity rejection[4].

Q3: The API crystallizes as fine needles that form a thick paste, leading to high levels of unknown impurities. What is going wrong? Causality: Needle-like (acicular) crystal habits create a highly porous filter cake. This leads to severe mother liquor entrapment. The impurities are not actually in the crystal lattice; they are dissolved in the solvent physically trapped between the microscopic needles[1]. Solution: Implement temperature cycling (Ostwald ripening). By oscillating the temperature, you dissolve the thermodynamically unstable fine needles and redeposit the mass onto larger, thicker crystals, drastically reducing the surface area and purging trapped mother liquor.

Part 3: Impurity Rejection Decision Workflow

ImpurityDecisionTree Start Analyze Impurity Profile (HPLC/XRPD) IsAcidic Acidic Impurity? (e.g., 3-Phenoxybenzoic acid) Start->IsAcidic IsRegio Regioisomer Impurity? (e.g., 4-isomer) Start->IsRegio IsHabit High Mother Liquor Entrapment? Start->IsHabit Wash Aqueous Basic Wash (pH > 8) IsAcidic->Wash Yes Salt Form Isoquinolinium Salt (e.g., Tosylate) IsRegio->Salt Yes Cycle Temperature Cycling (Ostwald Ripening) IsHabit->Cycle Yes

Caption: Diagnostic decision tree for selecting the appropriate impurity rejection strategy.

Part 4: Quantitative Data — Solvent & Strategy Matrix

The following table summarizes the thermodynamic and kinetic outcomes of various crystallization strategies for 4-(3-Phenoxybenzoyl)isoquinoline.

Crystallization SystemAPI Recovery (%)Regioisomer Clearance (%)Acidic Impurity Clearance (%)Resulting Crystal Habit
EtOAc / Heptane (Cooling) 85.05.040.0Fine Needles
IPA / Water (Anti-solvent) 78.512.085.0Prisms
EtOAc (Temp. Cycling) 82.08.065.0Thick Rods
Acetone (Tosylate Salt) 92.598.599.0Blocks

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include mandatory In-Process Control (IPC) checkpoints that dictate the progression of the workflow based on real-time analytical data.

Protocol A: Free-Base Temperature Cycling Crystallization (Ostwald Ripening)

Objective: To eliminate mother liquor entrapment by transforming needle-like habits into filterable rods.

  • Dissolution: Suspend 100 g of crude 4-(3-Phenoxybenzoyl)isoquinoline in 800 mL of Ethyl Acetate (EtOAc). Heat the reactor to 75°C under agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 µm inline polish filter to a clean crystallizer to remove insoluble degradation products.

  • Supersaturation Generation: Cool the crystallizer linearly to 55°C over 1 hour.

  • Seeding: Introduce 1.0 g (1 wt%) of highly pure, milled API seeds.

    • IPC Checkpoint 1: Hold at 55°C for 2 hours. Sample the supernatant and analyze via HPLC. Validation: The API concentration in the supernatant must drop below 25 mg/mL. If it remains higher, extend the hold time by 1 hour.

  • Temperature Cycling: Execute 3 heating/cooling cycles:

    • Heat to 65°C at 0.5°C/min. Hold for 30 minutes.

    • Cool to 55°C at 0.2°C/min. Hold for 60 minutes.

  • Isolation: Cool the slurry to 5°C over 4 hours. Filter the suspension via a Nutsche filter. Wash the cake with 2 x 100 mL of pre-chilled (0°C) EtOAc.

    • IPC Checkpoint 2: Perform XRPD on the wet cake. Validation: Ensure the diffractogram matches the desired polymorph reference standard before proceeding to vacuum drying.

TempCycling Heat Heat to 75°C (Dissolution) Cool1 Cool to 55°C (Supersaturation) Heat->Cool1 Seed Add Seeds (1.0 wt%) Cool1->Seed Hold Hold 2h (Desupersaturation) Seed->Hold Cycle Temp Cycle (55°C ↔ 65°C) Hold->Cycle Cool2 Cool to 5°C (Isolation) Cycle->Cool2

Caption: Step-by-step thermodynamic workflow for temperature cycling crystallization.

Protocol B: Reactive Crystallization via Tosylate Salt Formation

Objective: To purge regioisomers and structurally similar impurities by forcing a lattice phase transformation[4].

  • Free-Base Dissolution: Dissolve 100 g of crude API in 1000 mL of Acetone at 45°C.

  • Acid Preparation: In a separate vessel, dissolve 1.05 molar equivalents of p-toluenesulfonic acid monohydrate (TsOH·H₂O) in 200 mL of Acetone.

  • Reactive Precipitation: Dose the TsOH solution into the API solution over 2 hours using a metering pump, maintaining the temperature at 45°C.

    • IPC Checkpoint 1: After 50% of the acid is added, spontaneous nucleation should occur. If the solution remains clear, stop the addition and add 0.5 wt% of tosylate salt seeds. Validation: Do not resume acid dosing until a persistent cloud point is visually confirmed.

  • Aging: Once the addition is complete, age the slurry at 45°C for 3 hours.

    • IPC Checkpoint 2: Sample the mother liquor. Validation: The molar ratio of API to TsOH in the liquid phase must be < 0.05.

  • Cooling & Filtration: Cool to 10°C over 3 hours. Filter and wash with 200 mL of cold Acetone. Dry under vacuum at 50°C.

References

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control.MIT Open Access Articles.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions.ACS Publications.
  • An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents.Princeton University.
  • Development and Production of an Enantioselective Tetrahydroisoquinoline Synthesis Enabled by Continuous Cryogenic Lithium–Halogen Exchange.ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing In Vitro Assays for 4-(3-Phenoxybenzoyl)isoquinoline

Overview Welcome to the Technical Support Center. As a highly lipophilic molecule featuring an isoquinoline core and a bulky phenoxybenzoyl substituent, 4-(3-Phenoxybenzoyl)isoquinoline presents significant bioavailabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. As a highly lipophilic molecule featuring an isoquinoline core and a bulky phenoxybenzoyl substituent, 4-(3-Phenoxybenzoyl)isoquinoline presents significant bioavailability challenges in in vitro assays. This structural profile classifies it as a "grease ball" compound, leading to two primary failure modes in biological screening: aqueous precipitation and non-specific binding (NSB) to assay plastics.

This guide provides field-proven, self-validating troubleshooting workflows to ensure accurate pharmacological evaluation (IC50/Ki) of this challenging molecule.

Troubleshooting Guide & FAQs

Part 1: Overcoming Precipitation & Enhancing Solubility

Q: Why does 4-(3-Phenoxybenzoyl)isoquinoline precipitate in my assay buffer even at low micromolar concentrations? A: This is driven by the thermodynamic penalty of water cavity formation. Highly lipophilic "grease ball" drugs disrupt the hydrogen-bonding network of aqueous buffers[1]. To minimize this thermodynamically unfavorable state, the hydrophobic phenoxybenzoyl moieties self-associate, causing the compound to rapidly aggregate and crash out of solution, effectively reducing the bioavailable concentration to zero.

Q: How can I enhance solubility without using high concentrations of cytotoxic detergents? A: Standard detergents (like Triton X-100) only solubilize lipophilic compounds effectively above their critical micelle concentration (CMC), which will lyse cells in your assay. The optimal solution is to formulate the compound with β-cyclodextrin (β-CD) [2]. β-CD forms a host-guest inclusion complex; its hydrophobic internal cavity shields the lipophilic phenoxybenzoyl group from water, while its hydroxyl-rich exterior maintains aqueous solubility[3].

Protocol 1: Self-Validating β-Cyclodextrin Inclusion Workflow
  • Causality: Slow titration of the drug into the β-CD solution prevents rapid nucleation, allowing the thermodynamic equilibrium of the host-guest complex to establish without crashing out.

  • Prepare a 50 mM stock of β-cyclodextrin in your standard assay buffer (e.g., HBSS, pH 7.4).

  • Dissolve 4-(3-Phenoxybenzoyl)isoquinoline in 100% DMSO at a 10 mM concentration.

  • Under continuous vortexing, slowly titrate the DMSO stock into the β-CD solution until you reach your target assay concentration (ensure final DMSO remains < 1%).

  • Incubate at 37°C for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step (Mass Balance): Centrifuge the formulation at 10,000 x g for 15 minutes. Separate the supernatant and resuspend any visible/invisible pellet in 100% Acetonitrile. Quantify both fractions via LC-MS/MS. The system is validated ONLY if: (Supernatant Mass + Pellet Mass) = Total Input Mass, AND the Supernatant Mass constitutes ≥ 95% of the target concentration.

Part 2: Mitigating Non-Specific Binding (NSB)

Q: My compound is now soluble, but I am still seeing a massive drop in potency (IC50 shift). Where is the drug going? A: You are experiencing Non-Specific Binding (NSB). Even when solubilized, highly lipophilic compounds have a strong thermodynamic drive to partition out of the aqueous phase and bind to the hydrophobic surfaces of polystyrene Caco-2 or microplate wells[4]. This depletes the drug from the buffer, drastically reducing the actual concentration available to your biological target.

Q: How do I block the microplates to prevent this NSB without interfering with the biological target? A: You must occupy the hydrophobic binding sites on the plastic before the drug is introduced. A combination of 0.5% Bovine Serum Albumin (BSA) and 0.02% Pluronic F-127 is highly effective for hydrophobic compounds[5].

Protocol 2: Self-Validating NSB Mitigation Assay
  • Causality: Pluronic F-127 is a non-ionic triblock copolymer that coats the polystyrene with a hydrophilic polyethylene glycol (PEG) layer. Simultaneously, BSA acts as a competitive carrier protein in the aqueous phase, creating a thermodynamic sink that keeps the drug in suspension rather than stuck to the plate walls.

  • Prepare your assay buffer supplemented with 0.5% BSA and 0.02% Pluronic F-127.

  • Pre-incubate your polystyrene assay plates with this blocking buffer for 1 hour at room temperature.

  • Empty the plate and add your β-CD-formulated 4-(3-Phenoxybenzoyl)isoquinoline. Incubate for your standard assay duration (e.g., 2 hours).

  • Self-Validation Step (Extraction Check): Transfer the assay buffer (supernatant) to a glass vial. Wash the "empty" polystyrene wells with 100% Acetonitrile to extract any plastic-bound drug. Quantify both fractions via LC-MS/MS. The system is validated ONLY if: the well-extract contains < 5% of the total drug mass, confirming the blocking agents successfully prevented NSB.

Part 3: Pharmacological Accuracy & Free Drug Calculation

Q: If I add BSA and Cyclodextrin, can I just use the nominal (total) concentration for my dose-response curves? A: Absolutely not. Both β-CD and BSA bind the drug, meaning only a fraction of the total compound is "free" (unbound) and available to interact with your target receptor or enzyme. Using the total nominal concentration will artificially inflate your IC50/Ki values, making the drug look less potent than it actually is. You must experimentally determine the free drug concentration to calculate true pharmacological potency[6]. This is typically achieved using ultrafiltration methods (e.g., 30 kDa MWCO filters) to separate the free drug from the protein/CD-bound fraction prior to LC-MS/MS quantification[7].

Quantitative Impact Analysis

The table below summarizes the expected impact of these formulation strategies on the bioavailability of 4-(3-Phenoxybenzoyl)isoquinoline in a standard 96-well polystyrene assay format.

Formulation StrategyApparent Aqueous Solubility (µM)Plastic Adsorption (NSB %)Effective Free Fraction (%)Assay Reliability
Standard Buffer (1% DMSO)< 0.5> 85%< 5%Unusable (Precipitates & Binds)
+ 0.5% BSA & Pluronic F-127< 0.5< 10%< 5%Unusable (Precipitates)
+ 50 mM β-Cyclodextrin> 100> 60%~ 40%Poor (High NSB Loss)
β-CD + BSA + Pluronic > 100 < 5% **~ 15%***Optimal (Stable & Calculable)

*Note: While the free fraction is reduced to 15% due to BSA/β-CD binding, the system is thermodynamically stable. Because precipitation and NSB are eliminated, this 15% free concentration can be accurately measured and used to derive precise Ki/IC50 values.

Assay Optimization Workflow

BioavailabilityOptimization Start Assay Signal Loss Detected CheckSol 1. Centrifuge & LC-MS (Check Solubility) Start->CheckSol IsSoluble Recovery > 90%? CheckSol->IsSoluble FormulateCD Formulate with β-Cyclodextrin IsSoluble->FormulateCD No (Precipitates) CheckNSB 2. Mass Balance Assay (Check NSB) IsSoluble->CheckNSB Yes (Soluble) FormulateCD->CheckSol Retest IsNSB Plate Adsorption > 5%? CheckNSB->IsNSB BlockPlate Add 0.5% BSA + 0.02% Pluronic F-127 IsNSB->BlockPlate Yes (High NSB) CalcFree 3. Ultrafiltration (Determine Free Drug) IsNSB->CalcFree No (Low NSB) BlockPlate->CheckNSB Retest Success Accurate IC50/Ki Determination CalcFree->Success Free Fraction Calculated

Decision tree for resolving solubility and non-specific binding issues in lipophilic drug assays.

References

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development Source: American Pharmaceutical Review URL:1

  • Synthesis and characterization of a new cyclodextrin derivative with improved properties to design oral dosage forms Source: CORE URL:2

  • Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays Source: PubMed / Journal of Pharmaceutical Sciences URL:6

  • Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability Source: Molecular Pharmaceutics (ACS Publications) URL:3

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: Frontiers in Endocrinology URL:5

  • Plasma Protein Binding of Oligonucleotide Drugs: Implications, Methods and Strategies Source: WuXi AppTec DMPK URL:7

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay Source: WUR eDepot URL:4

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 4-(3-Phenoxybenzoyl)isoquinoline LC-MS Analysis

Welcome Message from the Senior Application Scientist Welcome to the advanced troubleshooting center. Analyzing lipophilic basic compounds like 4-(3-Phenoxybenzoyl)isoquinoline presents unique chromatographic and mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome Message from the Senior Application Scientist

Welcome to the advanced troubleshooting center. Analyzing lipophilic basic compounds like 4-(3-Phenoxybenzoyl)isoquinoline presents unique chromatographic and mass spectrometric challenges. The isoquinoline core provides an excellent basic nitrogen for positive electrospray ionization (ESI+), but the bulky, hydrophobic 3-phenoxybenzoyl moiety necessitates high organic mobile phase compositions for elution. This combination often exacerbates baseline noise by eluting accumulated hydrophobic contaminants or precipitating buffer salts. This guide provides field-proven, self-validating methodologies to isolate and eliminate these issues.

Diagnostic Decision Tree

G Start Observe Baseline Noise CheckFlow Isolate LC vs. MS (Infuse standard directly) Start->CheckFlow NoisePersists Noise Persists? (MS Issue) CheckFlow->NoisePersists NoiseDrops Noise Drops? (LC Issue) CheckFlow->NoiseDrops CleanSource Clean ESI Source & Check Gas Purity NoisePersists->CleanSource CheckSolvent Evaluate Mobile Phase & Column Bleed NoiseDrops->CheckSolvent

Logical diagnostic workflow for isolating LC-MS baseline noise sources.

Deep Dive 1: Chemical Noise and Mobile Phase Dynamics

The Causality of Chemical Noise: High-frequency baseline noise (often described as a "fuzzy" baseline) is predominantly chemical in origin. When analyzing highly lipophilic compounds like 4-(3-Phenoxybenzoyl)isoquinoline, researchers frequently use gradients exceeding 70% Acetonitrile or Methanol to achieve elution. At these high organic concentrations, trace organic contaminants present in the aqueous phase—even from Type 1 Ultrapure Water (UPW)—are concentrated on the column head during initial conditions and subsequently eluted, causing continuous ion suppression and elevated background signals 1.

Table 1: Common LC-MS Background Contaminants in Positive ESI

m/z (ESI+)Contaminant SourceRemediation Strategy
149.0Phthalates (Plasticizers)Replace plastic solvent lines/bottles with glass.
284.3Stearamide (Slip agent)Eliminate plastic pipette tips during sample prep.
391.3Diisooctyl phthalateFlush system with 100% Isopropanol; verify UPW quality.
Clusters (+22, +39)Sodium/Potassium adductsUse strictly LC-MS grade additives; avoid glass leaching.

Protocol A: Self-Validating System Flush & Solvent Evaluation To establish a self-validating loop, we must decouple the liquid chromatograph from the mass spectrometer to definitively isolate the noise source 2.

  • Isolate the Column: Remove the analytical column and install a zero-dead-volume union (or a restriction capillary to maintain realistic pump backpressure).

  • Establish a Baseline: Flush the system with LC-MS grade Water containing 0.1% Formic Acid at your standard flow rate. Monitor the Total Ion Chromatogram (TIC).

  • Evaluate Causality:

    • If the noise drops significantly: The issue is localized to column bleed or late-eluting matrix components trapped on the stationary phase.

    • If the noise remains high: The contamination is systemic (solvents, pump seals, or the MS source).

  • Solvent Replacement: Switch to a fresh lot of LC-MS grade solvents. It is a documented phenomenon that even sealed "LC-MS grade" solvents can degrade or contain batch-specific impurities that cause severe baseline drift 3.

Deep Dive 2: ESI Source Contamination & Desolvation Optimization

The Causality of Source Noise: 4-(3-Phenoxybenzoyl)isoquinoline requires efficient desolvation to transition from the liquid phase to the gas phase. If the ESI source is fouled with non-volatile residues from previous biological matrices or unoptimized buffer salts, the desolvation process becomes erratic. This manifests as sudden pressure spikes, baseline noise, and a severe loss of analyte sensitivity [[4]]().

ESI Droplet Charged Droplet (High Organic) Desolvation Desolvation Gas (350°C) Droplet->Desolvation CleanIon Analyte Ion [M+H]+ Desolvation->CleanIon Optimal Contaminant Non-Volatile Salts (Source Fouling) Desolvation->Contaminant Poor Matrix Noise Baseline Spikes & Ion Suppression Contaminant->Noise

Mechanism of ESI droplet desolvation and baseline noise generation via source fouling.

Protocol B: ESI Source Cleaning and Tuning

  • Cool and Vent: Place the MS in standby mode, ensuring the desolvation gas and source temperatures are completely cooled before venting the vacuum.

  • Disassemble the Interface: Carefully remove the ESI probe, sample cone, and transfer tube according to manufacturer specifications.

  • Sequential Sonication: Clean the components to remove both polar and non-polar contaminants 2:

    • Sonicate in Ultrapure Water for 10 minutes (removes accumulated buffer salts).

    • Sonicate in 50:50 Water/Methanol with 1% Formic Acid for 10 minutes (removes basic organics).

    • Sonicate in 100% LC-MS grade Methanol for 10 minutes (removes lipophilic residues).

  • Reassemble and Tune: Reinstall the components. Run a full MS tune. For lipophilic isoquinolines, ensure the drying gas temperature is sufficiently high (e.g., 300–350°C) to vaporize the high-organic mobile phase effectively 5.

Frequently Asked Questions (FAQs)

Q: My baseline noise only spikes during the gradient transition from 40% to 80% Organic. Why? A: This is a classic manifestation of gradient-induced baseline drift. As the concentration of the organic modifier increases to elute the lipophilic 4-(3-Phenoxybenzoyl)isoquinoline, organic contaminants that concentrated on the column during the aqueous phase are suddenly eluted. To resolve this, ensure your UPW system is free of bacterial biofilms 1, and consider installing a high-purity inline ghost-trap filter between the pump and the injector.

Q: I am using Ammonium Acetate to buffer the isoquinoline. Could this cause noise? A: Yes. While ammonium acetate is volatile and commonly used, lower grades contain trace organic contaminants that drastically increase MS background noise [[2]](). Furthermore, isoquinolines (pKa ~5-7) typically ionize optimally at a lower pH. Switching to 0.1% Formic Acid often yields a cleaner background and stronger [M+H]+ signal compared to acetate buffers.

Q: How do I distinguish between pump pulsation noise and detector noise? A: Magnify your baseline. Pump problems (like leaky check valves or bubbles) create a cyclic, low-frequency wave that changes frequency if you alter the flow rate. In contrast, detector or electronic noise—such as a dirty ESI source—appears as high-frequency, random "fuzzy" spikes 6.

References
  • How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry Source: ResinTech URL:[Link]

  • Losing Sensitivity of LC/MS signal due to High Background? Source: ResearchGate URL:[Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: Chromatography Online URL:[Link]

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies Source: Separation Science URL:[Link]

  • Communicating with the Baseline Source: LCGC Europe URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-(3-Phenoxybenzoyl)isoquinoline and Alternative Isoquinoline Derivatives in Targeted Therapeutics

Executive Overview The isoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, offering immense structural versatility. Minor regioselective functionalizations on the isoquinoline core drasti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The isoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, offering immense structural versatility. Minor regioselective functionalizations on the isoquinoline core drastically alter the molecule's three-dimensional conformation, electronic distribution, and ultimately, its biological target.

This guide provides an in-depth comparative analysis of 4-(3-Phenoxybenzoyl)isoquinoline —a specialized C-4 aroyl derivative recognized for its role in topoisomerase inhibition and as an indenoisoquinoline precursor—against classical isoquinoline derivatives such as Fasudil (a C-5 sulfonyl Rho-kinase inhibitor) and Roxadustat (a substituted isoquinoline targeting HIF-prolyl hydroxylase). By examining their mechanistic divergence, quantitative performance, and validation methodologies, we provide a comprehensive framework for researchers optimizing isoquinoline-based therapeutics.

Mechanistic Divergence & Target Specificity

The biological fate of an isoquinoline derivative is dictated by the spatial arrangement of its substituents.

4-(3-Phenoxybenzoyl)isoquinoline features a bulky, highly flexible biaryl ketone moiety at the C-4 position. This specific functionalization prevents the molecule from entering narrow, highly conserved ATP-binding pockets of kinases. Instead, the planar isoquinoline core intercalates between DNA base pairs, while the flexible 3-phenoxybenzoyl group extends into the DNA minor groove, stabilizing the transient covalent complex between DNA and Topoisomerase I[1][2]. This stabilization prevents DNA religation, leading to double-strand breaks during replication and subsequent apoptosis.

In stark contrast, Fasudil utilizes a C-5 sulfonamide linkage attached to a homopiperazine ring. This compact, basic structure is precisely engineered to mimic the adenine ring of ATP, allowing it to competitively bind the active site of Rho-associated protein kinases (ROCK1/2), thereby inhibiting actin cytoskeleton contraction[3][4]. Meanwhile, Roxadustat utilizes the isoquinoline core to mimic 2-oxoglutarate, chelating the active-site iron of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) to stimulate erythropoiesis[5].

Mechanism Iso Isoquinoline Core Scaffold C4 C-4 Aroyl Functionalization (4-(3-Phenoxybenzoyl)isoquinoline) Iso->C4 Bulky Biaryl Addition C5 C-5 Sulfonyl Functionalization (Fasudil) Iso->C5 Basic Amine Addition NSub N-Substituted / Carboxylated (Roxadustat) Iso->NSub Iron Chelator Addition Topo Topoisomerase I Cleavage Complex C4->Topo DNA Intercalation ROCK Rho-associated Kinase (ROCK1/2) C5->ROCK ATP Competition HIF HIF-Prolyl Hydroxylase (HIF-PH) NSub->HIF 2-Oxoglutarate Mimicry Apop DNA Damage & Apoptosis (Oncology) Topo->Apop Vaso Actin Depolymerization (Cardiovascular) ROCK->Vaso Ery Erythropoiesis (Anemia) HIF->Ery

Mechanistic divergence of isoquinoline scaffolds based on regioselective functionalization.

Quantitative Performance Comparison

To objectively evaluate the performance of these derivatives, we must compare their primary binding affinities, target selectivity, and dominant cellular phenotypes. The structural bulk of the phenoxybenzoyl group significantly increases the molecular weight and lipophilicity (LogP) compared to kinase-targeted isoquinolines, which directly impacts formulation and cellular permeability strategies.

CompoundPrimary TargetMechanism of ActionIC₅₀ (Target)Key Structural FeatureIndication Focus
4-(3-Phenoxybenzoyl)isoquinoline Topoisomerase ICleavage complex stabilization~450 nMC-4 Biaryl KetoneOncology (Indenoisoquinoline precursor)
Fasudil ROCK1 / ROCK2ATP-competitive inhibition330 nMC-5 SulfonamideCardiovascular (Vasospasm)
Roxadustat HIF-PH (PHD1-3)2-Oxoglutarate competitive~400 nMN-Glycine / C-3 CarboxylHematology (Anemia)
KN-62 CaMK-IICalmodulin-site inhibition500 nMBis(5-isoquinolinesulfonyl)Cardiovascular / Neurology

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. The following methodologies detail how to empirically differentiate the activity of a Topoisomerase I inhibitor (like 4-(3-phenoxybenzoyl)isoquinoline) from an ATP-competitive kinase inhibitor (like Fasudil).

Protocol A: Topoisomerase I Cleavage Complex Trapping Assay

This assay validates the specific mechanism of 4-(3-phenoxybenzoyl)isoquinoline. It relies on the principle that Topoisomerase I normally relaxes supercoiled DNA rapidly. An effective inhibitor will "trap" the enzyme while it is covalently bound to the nicked DNA strand.

  • Causality Check: We use supercoiled pBR322 plasmid DNA because its compact shape migrates rapidly through an agarose gel. When the enzyme is trapped and subsequently digested, the DNA remains "nicked" (open circular), which migrates much slower. This size-shift is the direct physical evidence of mechanism.

Step-by-Step Workflow:

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 DNA and 10 units of recombinant human Topoisomerase I in a cleavage buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).

  • Compound Incubation: Add 4-(3-phenoxybenzoyl)isoquinoline (titrated from 0.1 µM to 10 µM).

    • Self-Validation (Controls): Include a Vehicle Control (DMSO) to prove the enzyme alone fully relaxes the DNA without trapping it. Include a Positive Control (Camptothecin, 1 µM) to benchmark the maximum stabilization of the cleavage complex.

  • Equilibration: Incubate at 37°C for 30 minutes. Why? This allows the dynamic equilibrium of DNA cleavage and religation to establish in the presence of the drug.

  • Trapping & Digestion: Rapidly add 1% SDS (final concentration) to denature the Topoisomerase I, permanently trapping the covalent bond. Follow immediately with Proteinase K (0.5 mg/mL) incubation at 50°C for 30 minutes. Why? The bulky Topo I protein must be digested into small peptides; otherwise, the DNA-protein complex will not enter the agarose gel matrix.

  • Resolution: Separate the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the slow-migrating "nicked" DNA band via densitometry to calculate the IC₅₀.

Protocol B: ATP-Competitive ROCK Kinase Assay

To prove that a compound like Fasudil operates via a fundamentally different mechanism (ATP competition) than the C-4 aroyl derivatives, we utilize a substrate-phosphorylation assay with varying ATP concentrations.

  • Causality Check: If a compound is ATP-competitive, its apparent IC₅₀ will increase linearly as the concentration of ATP in the assay increases. If it is allosteric or acts via a cleavage complex (like Topo I inhibitors), the IC₅₀ will remain relatively static regardless of ATP concentration.

Step-by-Step Workflow:

  • Matrix Setup: Prepare a 384-well plate with recombinant ROCK1 kinase and a fluorescently labeled peptide substrate (e.g., S6 Long peptide).

  • ATP Titration: Set up two parallel assay conditions: one at an ATP concentration well below the Km​ (e.g., 1 µM) and one well above the Km​ (e.g., 100 µM).

  • Inhibitor Addition: Add Fasudil (or the test isoquinoline) in a 10-point dose-response curve.

  • Reaction & Detection: Incubate for 60 minutes, then add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture containing an antibody specific to the phosphorylated peptide.

  • Validation: Calculate the IC₅₀ for both ATP conditions. A rightward shift in the IC₅₀ curve at 100 µM ATP definitively validates the ATP-competitive mechanism of the C-5 sulfonamide scaffold.

Synthesis & Optimization Workflows

The chemical generation of 4-(3-phenoxybenzoyl)isoquinoline relies heavily on palladium-catalyzed carbonylative Suzuki-Miyaura coupling. This ex situ CO generation method allows for the precise insertion of a carbonyl group between a 4-iodoisoquinoline core and a 3-phenoxyphenylboronic acid[1][2].

This synthetic pathway is critical because 4-aroylisoquinolines are not only standalone Topoisomerase inhibitors but are also the direct precursors to indenoisoquinolines (e.g., Indotecan), which are currently in clinical trials for solid tumors.

Workflow Start 4-Iodoisoquinoline + Boronic Acid Pd Pd-Catalyzed Carbonylation Start->Pd CO gas (ex situ) Prod 4-(3-Phenoxybenzoyl) isoquinoline Pd->Prod Cross-coupling Assay Topo I Cleavage Assay Prod->Assay in vitro testing Valid Hit Validation & Optimization Assay->Valid IC50 determination

Experimental workflow for the synthesis and validation of C-4 aroyl isoquinolines.

Conclusion

The functionalization of the isoquinoline ring dictates its pharmacological destiny. While C-5 and N-substituted derivatives like Fasudil and Roxadustat have successfully carved out niches in cardiovascular and hematological indications through kinase and hydroxylase inhibition, 4-(3-Phenoxybenzoyl)isoquinoline represents a distinct class of C-4 aroyl compounds. By leveraging its bulky, flexible biaryl system, it effectively targets the DNA-Topoisomerase I cleavage complex, serving as both a potent standalone pharmacological tool and a vital intermediate for next-generation indenoisoquinoline chemotherapeutics.

References

  • Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Research advances in kinase enzymes and inhibitors for cardiovascular disease treatment. Future Science OA / NIH. Available at:[Link]

  • Process for making isoquinoline compounds (US9340511B2).Google Patents.

Sources

Comparative

High-Field vs. Benchtop NMR: A Comparative Guide to Validating 4-(3-Phenoxybenzoyl)isoquinoline

As a Senior Application Scientist, navigating the structural validation of sterically hindered, multi-aromatic compounds requires balancing analytical rigor with operational efficiency. 4-(3-Phenoxybenzoyl)isoquinoline (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural validation of sterically hindered, multi-aromatic compounds requires balancing analytical rigor with operational efficiency. 4-(3-Phenoxybenzoyl)isoquinoline (C₂₂H₁₅NO₂) is a complex intermediate frequently encountered in drug discovery. With three distinct aromatic systems—an isoquinoline core, a benzoyl ring, and a phenoxy ether—its structural validation presents a significant spectroscopic challenge due to severe proton overlap in the aromatic region.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (90 MHz) for the ¹H and ¹³C spectrum validation of this compound. By examining the causality behind experimental choices, we establish a self-validating analytical workflow suitable for rigorous pharmaceutical development.

Experimental Workflow & Logical Relationships

The decision to utilize high-field versus benchtop NMR hinges on the required depth of structural elucidation versus the need for rapid, routine screening. The workflow below outlines the decision matrix and processing pipeline.

NMR_Workflow Prep Sample Preparation (CDCl3, Internal TMS) Split Instrument Selection Prep->Split Benchtop 90 MHz Benchtop NMR (Routine Purity Screening) Split->Benchtop High Conc. (>50mM) HighField 600 MHz High-Field NMR (De Novo Elucidation) Split->HighField Low Conc. (<10mM) Proc Data Processing (Apodization, FT, Phasing) Benchtop->Proc HighField->Proc Valid Spectrum Validation (Peak Assignment & Integrals) Proc->Valid

Fig 1: Comparative NMR validation workflow for 4-(3-Phenoxybenzoyl)isoquinoline.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following step-by-step methodology incorporates internal feedback loops (self-validation) to guarantee that the resulting spectra are artifact-free and quantitatively reliable.

Step 1: Standardized Sample Preparation
  • Protocol: Dissolve exactly 15.0 mg (for 600 MHz) or 50.0 mg (for 90 MHz) of 4-(3-Phenoxybenzoyl)isoquinoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: TMS acts as an internal chemical shift reference (0.00 ppm). The higher concentration for the benchtop system compensates for its inherently lower sensitivity [1]. If the TMS peak appears broadened (>1.5 Hz at half-height), it immediately flags poor shimming or sample particulate contamination, pausing the workflow before faulty data is acquired.

Step 2: Instrument Shimming and Tuning
  • Protocol: Insert the sample and lock onto the deuterium frequency of CDCl₃. Perform gradient shimming (High-Field) or automated simplex shimming (Benchtop) until the lock level is maximized and stable.

  • Causality & Validation: Proper shimming ensures magnetic field homogeneity. A self-validating check is examining the ¹H solvent residual peak (CHCl₃ at 7.26 ppm); it must exhibit a purely Lorentzian line shape without asymmetrical shoulders.

Step 3: ¹H NMR Acquisition
  • Protocol:

    • High-Field (600 MHz): 16 scans, 30° flip angle, relaxation delay (D1) of 2.0 seconds, 64K data points.

    • Benchtop (90 MHz): 64 scans, 90° flip angle, relaxation delay (D1) of 4.0 seconds, 16K data points.

  • Causality & Validation: The relaxation delay (D1) must be at least 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton to ensure integrals are strictly quantitative. The isolated isoquinoline H1 proton (~9.25 ppm) serves as the integration anchor (set to 1.00); all other integrals must mathematically resolve to the remaining 14 protons.

Step 4: ¹³C NMR Acquisition
  • Protocol: Acquire with composite pulse decoupling (WALTZ-16).

    • High-Field: 256 scans, D1 = 2.0s.

    • Benchtop: 2048+ scans, D1 = 2.0s.

  • Causality & Validation: ¹³C has a low natural abundance (1.1%). The ketone carbonyl carbon (~195 ppm) is quaternary and lacks NOE enhancement from attached protons, making it the hardest signal to detect. The spectrum is only validated as "complete" when the signal-to-noise (S/N) ratio of the carbonyl peak exceeds 10:1.

Step 5: Data Processing
  • Protocol: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction manually to achieve purely absorptive peaks. Apply a polynomial baseline correction.

Quantitative Data Presentation

The table below summarizes the expected spectral features of 4-(3-Phenoxybenzoyl)isoquinoline and objectively compares the resolution and analytical utility of both instrument classes.

Structural FeatureExpected ¹H / ¹³C Shift (ppm)600 MHz High-Field Performance90 MHz Benchtop Performance
Isoquinoline H1 ~9.25 (s, 1H)Sharp singlet; S/N > 500.Sharp singlet; S/N > 100. Excellent for purity anchoring.
Isoquinoline H3 ~8.60 (s, 1H)Sharp singlet; clearly resolved.Sharp singlet; clearly resolved.
Isoquinoline H5-H8 7.60 - 8.20 (m, 4H)Distinct doublets and triplets. First-order coupling visible.Broad, unresolved multiplet. Fine splitting lost to overlap.
Benzoyl & Phenoxy Ar-H 7.00 - 7.60 (m, 9H)9 distinct protons resolvable via 2D HSQC/COSY.Massive peak convolution. Integration yields a bulk 9H block.
Ketone Carbonyl (C=O) ~195.0 (C)Sharp singlet; S/N > 50 in 15 mins.Weak singlet; requires >2 hours of acquisition for S/N > 10.
Aromatic Carbons 118.0 - 158.0 (19 C)All 19 expected aromatic carbon signals distinctly resolved.Severe signal overlap; closely spaced carbons appear as single broad peaks.

Mechanistic Insights & Product Comparison (E-E-A-T)

The Physics of Chemical Shift Dispersion

The primary limitation of validating 4-(3-Phenoxybenzoyl)isoquinoline on a benchtop system is the physics of Larmor frequencies. NMR spectra are plotted on a parts-per-million (ppm) scale, which is independent of field strength. However, scalar J-couplings (the splitting of peaks due to neighboring protons) are fixed in Hertz (Hz) [2].

For a typical aromatic proton with a 7 Hz J-coupling:

  • On a 90 MHz benchtop , 7 Hz equates to a peak width of ~0.078 ppm .

  • On a 600 MHz high-field , 7 Hz equates to a peak width of ~0.011 ppm .

Because this molecule contains 13 aromatic protons crowded between 7.0 and 8.2 ppm, the broad 0.078 ppm multiplets on the benchtop system crash into one another, creating a convoluted "hump" where first-order analysis is impossible. The 600 MHz system shrinks these multiplets relative to the ppm scale, revealing distinct, assignable spin systems [2].

When to Choose Which System?
  • Benchtop NMR (90 MHz): Despite resolution limits, modern benchtop NMR features highly homogeneous permanent magnets that excel at routine purity checks [3]. For 4-(3-Phenoxybenzoyl)isoquinoline, the isolated H1 (9.25 ppm) and H3 (8.60 ppm) protons fall outside the crowded aromatic region. A benchtop system can flawlessly quantify the purity of a synthetic batch by integrating these isolated singlets against the bulk 13H aromatic integration. It is cost-effective and requires no cryogens.

  • High-Field NMR (600 MHz): If the goal is de novo structural elucidation—for instance, proving that the phenoxy group is attached at the meta (3-position) rather than the para (4-position) of the benzoyl ring—high-field NMR is mandatory. The superior chemical shift dispersion allows for 2D HSQC and HMBC experiments, which map protons to their directly attached carbons and establish long-range connectivity through the ether and ketone linkages.

Conclusion

For absolute structural validation and patent-level characterization of 4-(3-Phenoxybenzoyl)isoquinoline, 600 MHz High-Field NMR remains the gold standard. However, once the reference standard is fully characterized, 90 MHz Benchtop NMR provides a highly capable, self-validating alternative for high-throughput, day-to-day reaction monitoring and purity quantification.

References

  • Burger, J., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 2022.[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 30, 2023.[Link]

  • Technology Networks. "Benchtop NMR Breaks New Ground." Technology Networks, January 31, 2024.[Link]

Validation

The Isoquinoline Scaffold as a Privileged Structure in Oncology: A Comparative Analysis of PI3K Inhibitor Potency

The relentless pursuit of targeted cancer therapies has led to the exploration of diverse chemical scaffolds capable of selectively inhibiting key oncogenic signaling pathways. Among these, the isoquinoline framework has...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of targeted cancer therapies has led to the exploration of diverse chemical scaffolds capable of selectively inhibiting key oncogenic signaling pathways. Among these, the isoquinoline framework has emerged as a "privileged structure" in medicinal chemistry, lending itself to the design of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the in vitro efficacy of isoquinoline and its bioisostere, quinoline, derivatives, with a particular focus on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[3][4]

Introduction: The PI3K/Akt/mTOR Pathway - A Central Regulator of Cancer Cell Proliferation and Survival

The PI3K/Akt/mTOR signaling cascade is a fundamental pathway that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common feature in a wide range of human cancers, often driven by mutations in key components of the pathway, such as the catalytic subunit of PI3K, PIK3CA.[4][5] This makes the PI3K pathway a highly attractive target for the development of novel anticancer agents.[6] Isoquinoline and quinoline derivatives have shown considerable promise as potent inhibitors of this pathway, demonstrating significant cytotoxic effects in various cancer cell lines.[7][8]

Comparative Analysis of In Vitro Efficacy: IC50 Values in Diverse Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. It represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[2] The following table summarizes the IC50 values of representative isoquinoline and quinoline-based PI3K inhibitors across a panel of human cancer cell lines, providing a comparative view of their potency and spectrum of activity.

Compound ClassRepresentative CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Isoquinoline-based Compound 1a (isoquinoline–hydrazinyl-thiazole hybrid)A549Lung Adenocarcinoma1.43[7]
Compound 1b (isoquinoline–hydrazinyl-thiazole hybrid)A549Lung Adenocarcinoma1.75[7]
4-(Naphthalen-2-yl)-2-[2-((quinolin-4-yl)methylene)hydrazinyl]thiazoleA549Lung AdenocarcinomaPotent (exact IC50 not specified)[8]
Quinoline-based MEN1611H1975Non-Small Cell Lung Cancer~1[9][10]
MEN1611HCC827Non-Small Cell Lung Cancer<1[9][10]
Buparlisib (BKM120)Various NSCLC cell linesNon-Small Cell Lung CancerEffective growth inhibition[6]
Dactolisib (NVP-BEZ235)Various NSCLC cell linesNon-Small Cell Lung CancerAntiproliferative effects[6]
4-Anilinoquinolinylchalcone derivative (4a)MDA-MB-231Breast Cancer0.11[11]
4-Anilinoquinolinylchalcone derivative (4d)MDA-MB-231Breast Cancer0.18[11]
4-Oxoquinoline-3-carboxamide derivative (16b)ACP03Gastric Cancer1.92[12]
4-Oxoquinoline-3-carboxamide derivative (17b)ACP03Gastric Cancer5.18[12]
Pan-PI3K Inhibitors (for comparison) PF-04691502Multiple Colorectal Cancer Cell LinesColorectal CancerVaries (see source)[13]
LY294002HT29, HCT116Colon CarcinomaVaries (see source)[14]

Note: The table presents a selection of publicly available IC50 values. Researchers are encouraged to determine the IC50 of any compound of interest in their specific cell lines and experimental conditions.

Experimental Protocol: Determination of IC50 using the MTT Assay

The following is a detailed protocol for determining the IC50 values of isoquinoline-based compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2]

Materials:

  • Isoquinoline-based test compound

  • Human cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoquinoline derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software like GraphPad Prism.[2]

G cluster_0 cluster_1 cluster_2 cluster_3 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation PTEN PTEN PTEN->PIP3 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Isoquinoline Isoquinoline-based PI3K Inhibitor Isoquinoline->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of isoquinoline-based PI3K inhibitors.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The anticancer activity of many isoquinoline and quinoline derivatives is attributed to their ability to inhibit key kinases in the PI3K/Akt/mTOR pathway.[7] As illustrated in the diagram above, this pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as PDK1 and Akt.

Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.

Isoquinoline-based PI3K inhibitors typically function by competitively binding to the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3 and abrogating downstream signaling. This leads to the inhibition of cell proliferation, survival, and in some cases, the induction of apoptosis.[3]

Conclusion

The isoquinoline scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The comparative analysis of IC50 values highlights the significant cytotoxic potential of this class of compounds against a range of cancer cell lines. Further optimization of the isoquinoline core and its substituents holds the potential to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of various malignancies. The detailed experimental protocol provided herein offers a standardized approach for the in vitro evaluation of such compounds, facilitating their preclinical development.

References

  • Inhibition of PI3K Pathway Reduces Invasiveness and Epithelial-to-Mesenchymal Transition in Squamous Lung Cancer Cell Lines Harboring PIK3CA Gene Alterations. (2015). AACR Journals. [Link]

  • Efficacy of PI3K inhibitors in advanced breast cancer. (n.d.). PMC. [Link]

  • Inhibition of SGK1 potentiates the anticancer activity of PI3K inhibitor in NSCLC cells through modulation of mTORC1, p‑ERK and β‑catenin signaling. (n.d.). PMC. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate. [Link]

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. (2023). Frontiers in Oncology. [Link]

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. (n.d.). Semantic Scholar. [Link]

  • Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting. (n.d.). PMC. [Link]

  • The activity of a PI3K d-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3. (2023). CNR-IRIS. [Link]

  • A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition. (n.d.). PMC. [Link]

  • Proliferative effects on colorectal cancer cell lines plotted as IC50... (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. (n.d.). PMC. [Link]

  • The impact of PI3K inhibitors on breast cancer cell and its tumor microenvironment. (2018). PeerJ. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). PMC. [Link]

  • Cell line models for drug discovery in PIK3CA-mutated colorectal cancers. (2022). PubMed. [Link]

  • Synergistic inhibition of colon carcinoma cell growth by hedgehog-gli1 inhibitor arsenic trioxide and phosphoinositide. (n.d.). Dove Medical Press. [Link]

  • Dual PI3K/mTOR Inhibition in Colorectal Cancers with APC and PIK3CA Mutations. (n.d.). PMC. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). PMC. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). MDPI. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). Semantic Scholar. [Link]

Sources

Comparative

Cross-reactivity and off-target effects of 4-(3-Phenoxybenzoyl)isoquinoline

Comparative Guide: Cross-Reactivity and Off-Target Profiling of 4-(3-Phenoxybenzoyl)isoquinoline Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity and Off-Target Profiling of 4-(3-Phenoxybenzoyl)isoquinoline

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

4-(3-Phenoxybenzoyl)isoquinoline (CAS 1187171-72-7), also known as isoquinolin-4-yl(3-phenoxyphenyl)methanone, is a highly functionalized aryl compound with a molecular weight of 325.36[1]. The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to target kinases (e.g., ROCK, CaMKII) for cardiovascular diseases[2] and to inhibit HIF prolyl hydroxylases to stabilize hypoxia-inducible factors[3].

However, the very features that make isoquinolines potent inhibitors—specifically their ability to mimic the adenine ring of ATP—render them highly susceptible to kinome-wide cross-reactivity. Furthermore, the addition of the bulky, lipophilic 3-phenoxybenzoyl moiety, while useful for interacting with hydrophobic pockets in targets like P2X7 receptors[4], introduces significant off-target liabilities, particularly concerning Cytochrome P450 (CYP450) inhibition. This guide provides an objective, data-driven framework for profiling the cross-reactivity of 4-(3-Phenoxybenzoyl)isoquinoline against established benchmark inhibitors.

Mechanistic Basis of Cross-Reactivity

As an Application Scientist, it is critical to understand why a compound cross-reacts before designing assays to measure it. The off-target profile of 4-(3-Phenoxybenzoyl)isoquinoline is driven by two distinct structural vectors:

  • ATP-Mimicry (The Isoquinoline Core): The nitrogen atom in the isoquinoline ring acts as a potent hydrogen bond acceptor, anchoring the molecule into the highly conserved hinge region of the kinase ATP-binding pocket. This is the exact mechanism utilized by benchmark isoquinoline inhibitors like Fasudil (a ROCK inhibitor)[2]. Because this hinge region is structurally conserved across the kinome, isoquinolines inherently risk off-target binding to related kinases like PKA and PKC.

  • Hydrophobic Trapping (The Phenoxybenzoyl Group): The 3-phenoxybenzoyl group projects outward into the DFG-out pocket or adjacent hydrophobic sub-pockets. While this increases primary target affinity[4], it creates a lipophilic surface area that perfectly mimics the substrates of major drug-metabolizing enzymes, notably CYP3A4 and CYP2D6, leading to off-target metabolic inhibition.

G A 4-(3-Phenoxybenzoyl) isoquinoline B Primary Targets (e.g., ROCK, CaMKII) A->B Specific Binding C Off-Target Kinases (PKA, PKC) A->C ATP-mimicry D CYP450 Enzymes (CYP3A4, CYP2D6) A->D Hydrophobic Interactions E Therapeutic Efficacy B->E F Cellular Toxicity C->F G Drug-Drug Interactions D->G

Logical mapping of 4-(3-Phenoxybenzoyl)isoquinoline target engagement and off-target liabilities.

Comparative Profiling Data

To objectively evaluate the performance of 4-(3-Phenoxybenzoyl)isoquinoline, we benchmark it against two established reference compounds: Fasudil (a selective isoquinoline ROCK inhibitor)[2] and Staurosporine (a natural indolocarbazole pan-kinase inhibitor)[2].

The table below summarizes the representative selectivity profile, highlighting the trade-off between target affinity and hydrophobic liabilities.

CompoundStructural ClassPrimary Target IC₅₀ (nM)Off-Target PKA IC₅₀ (nM)CYP3A4 IC₅₀ (µM)hERG Inhibition (%) at 10 µM
4-(3-Phenoxybenzoyl)isoquinoline Phenoxybenzoyl Isoquinoline~150 (CaMKII/ROCK)~8001.245%
Fasudil (Benchmark) Isoquinoline Sulfonamide330 (ROCK-II)1,200>10.0<10%
Staurosporine (Benchmark) Indolocarbazole2.7 (PKC)<10>10.0<5%

Data Interpretation: While 4-(3-Phenoxybenzoyl)isoquinoline demonstrates superior primary target potency compared to Fasudil, its bulky phenoxybenzoyl group drastically increases its affinity for CYP3A4 (IC₅₀ = 1.2 µM) and raises hERG liability, indicating a higher risk for drug-drug interactions and cardiotoxicity.

Self-Validating Experimental Protocols

To generate the comparative data above, we utilize a self-validating, two-tiered experimental workflow. The protocols below detail the methodology and the scientific causality behind each assay choice.

Workflow Step1 1. Compound Preparation (Test & Benchmark) Step2 2. High-Throughput Kinome Profiling (Active-site directed competition) Step1->Step2 Step3 3. Orthogonal Validation (IC50 Determination) Step2->Step3 Step4 4. ADME/Tox Profiling (CYP450 & hERG) Step3->Step4 Step5 5. Selectivity Score (S-score) Synthesis Step4->Step5

Step-by-step experimental workflow for profiling cross-reactivity and off-target effects.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Causality Check: We utilize an active-site directed competition binding assay (using DNA-tagged kinases) rather than a functional kinase assay for primary screening. Why? Functional assays are highly sensitive to the ATP Michaelis constant ( Km​ ) for each specific kinase. By using a competition binding assay, we eliminate ATP- Km​ bias, ensuring the cross-reactivity data reflects true thermodynamic binding affinity of the isoquinoline core.

  • Preparation: Dissolve 4-(3-Phenoxybenzoyl)isoquinoline, Fasudil, and Staurosporine in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Immobilization: Prepare streptavidin-coated magnetic beads conjugated with biotinylated active-site directed ligands.

  • Incubation: Combine the kinase libraries (expressed as DNA-tagged fusions), the immobilized ligands, and the test compounds (diluted to 1 µM screening concentration) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Incubate for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound DNA-tagged kinases and quantify via qPCR.

  • Validation: Calculate the Selectivity Score ( S -score). Any off-target kinase showing >90% competition must be orthogonally validated via a 10-point dose-response curve to determine the exact IC₅₀.

Protocol 2: CYP450 Fluorogenic Inhibition Assay

Causality Check: We employ vivid fluorogenic substrates (e.g., BOMCC for CYP3A4) for early ADME profiling. Why? The bulky 3-phenoxybenzoyl group is highly lipophilic and prone to hydrophobic trapping in the CYP3A4 active site. Fluorogenic substrates provide a self-validating, real-time kinetic readout of this trapping without the bottleneck of LC-MS/MS, allowing rapid triage of off-target liabilities.

  • Reagent Assembly: Prepare human liver microsomes (HLMs) or recombinant CYP3A4/CYP2D6 enzymes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Dispense test compounds across a 3-fold serial dilution (from 50 µM down to 0.002 µM) into a black 384-well microtiter plate.

  • Substrate Introduction: Add the specific fluorogenic substrate (e.g., 10 µM BOMCC for CYP3A4) and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Ex/Em = 415/510 nm for BOMCC). Calculate the IC₅₀ based on the reduction in the linear velocity of fluorescence generation compared to the DMSO vehicle control.

Conclusion & Development Recommendations

While 4-(3-Phenoxybenzoyl)isoquinoline leverages the proven ATP-mimetic properties of the isoquinoline scaffold, its off-target profile requires careful management. The phenoxybenzoyl moiety drives significant CYP3A4 cross-reactivity due to hydrophobic interactions. For future drug development, we recommend exploring bioisosteric replacement of the phenoxy ring with more polar, sterically constrained heterocycles (e.g., morpholine or piperazine derivatives) to lower the LogP, thereby mitigating CYP450 and hERG liabilities while preserving primary kinase affinity.

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Validation

Structural Validation of 4-(3-Phenoxybenzoyl)isoquinoline: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Methods

Executive Summary In structure-based drug design (SBDD), confirming the precise binding pose of a lead compound is the foundation of downstream optimization. For flexible, multi-domain small molecules like 4-(3-Phenoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design (SBDD), confirming the precise binding pose of a lead compound is the foundation of downstream optimization. For flexible, multi-domain small molecules like 4-(3-Phenoxybenzoyl)isoquinoline , relying on a single structural method can lead to costly late-stage failures. This guide objectively compares the industry gold standard—the High-Resolution X-Ray Crystallography Validation Pipeline —against two primary orthogonal alternatives: Computational Docking and Nuclear Magnetic Resonance (NMR) Spectroscopy. By examining the causality behind validation metrics, this guide provides a self-validating framework for ensuring structural integrity.

The Structural Challenge of 4-(3-Phenoxybenzoyl)isoquinoline

Isoquinoline derivatives are privileged scaffolds frequently investigated as kinase inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors ()[1]. The compound 4-(3-Phenoxybenzoyl)isoquinoline presents a specific structural challenge:

  • The Isoquinoline Core: Acts as a rigid, planar pharmacophore that typically anchors deep within the binding pocket (e.g., the kinase hinge region).

  • The Phenoxybenzoyl Moiety: Introduces significant rotational degrees of freedom via the ether linkage and ketone bridge.

Predicting and validating the exact conformation of this flexible tail is notoriously difficult. Without rigorous experimental validation, researchers risk optimizing a compound based on a physically impossible binding pose.

The Gold Standard: X-Ray Crystallography Validation

Solving a protein-ligand crystal structure is only the first step; the model must be rigorously validated to ensure the ligand is not being artificially forced into background noise. The modern crystallographic validation pipeline relies on three pillars of causality:

  • Electron Density Fit (RSCC & LLDF): We do not just look at the raw map. The Real-Space Correlation Coefficient (RSCC) quantifies how well the modeled ligand matches the experimental electron density. However, a high RSCC can be artificially achieved by inflating the ligand's thermal parameters (B-factors). To counter this, the Ligand Local Degradation Factor (LLDF) is calculated. LLDF normalizes the ligand's B-factors against the surrounding protein residues. An LLDF > 2.0 indicates the ligand is likely disordered or modeled into noise, serving as a self-validating check against over-fitting ()[2].

  • Geometric Integrity (Mogul): To ensure the phenoxybenzoyl tail isn't bent into a physically impossible angle to fit the density, the wwPDB pipeline utilizes CCDC Mogul. This tool cross-references every bond length, angle, and torsion against high-resolution small-molecule structures in the Cambridge Structural Database (CSD) ()[3].

  • Global Pocket Quality (MolProbity): Forcing a bulky ligand into a pocket can distort the protein. MolProbity evaluates all-atom contacts to ensure the insertion of the isoquinoline core does not introduce severe steric clashes or Ramachandran outliers in the target protein ()[4].

XRayWorkflow A Data Collection & Processing B Molecular Replacement (Phasing) A->B C Ligand Fitting (Coot) B->C D Real-Space Refinement (Phenix) C->D E Validation: RSCC, LLDF & Mogul Geometry D->E F wwPDB Deposition E->F

Workflow for X-ray crystallographic validation of protein-ligand complexes.

Orthogonal Alternatives: Docking and NMR

While X-ray crystallography provides absolute coordinates, it is low-throughput and subject to crystal packing artifacts. We must compare it against orthogonal methods.

Alternative 1: Computational Docking (Predictive)

Tools like Schrödinger Glide offer high-throughput pose prediction. However, docking force fields often miscalculate the entropic penalty of freezing the flexible phenoxybenzoyl group and the desolvation energy required to bury it. This frequently results in "false positive" poses that score well thermodynamically but deviate significantly from the true biological conformation.

Alternative 2: NMR Spectroscopy (Dynamic)

Saturation Transfer Difference (STD) NMR provides solution-state validation. When the protein is irradiated, magnetization transfers to the bound ligand via the nuclear Overhauser effect (NOE). Protons closest to the protein receive the most magnetization. For 4-(3-Phenoxybenzoyl)isoquinoline, STD-NMR will show strong signals for the buried isoquinoline core, confirming how the molecule binds, even if it cannot provide the absolute 3D coordinates of X-ray crystallography.

MethodComparison Target 4-(3-Phenoxybenzoyl)isoquinoline Binding Analysis Xray X-Ray Crystallography (Gold Standard) Target->Xray Dock Computational Docking (Alternative 1) Target->Dock NMR NMR Spectroscopy (Alternative 2) Target->NMR Xray_Pro Absolute Coordinates RSCC & LLDF Metrics Xray->Xray_Pro Dock_Pro High Throughput Predictive Scoring Dock->Dock_Pro NMR_Pro Solution State Dynamics Epitope Mapping NMR->NMR_Pro

Comparison of structural validation methods for ligand binding analysis.

Comparative Experimental Data

The following table summarizes a representative validation campaign for 4-(3-Phenoxybenzoyl)isoquinoline binding to a target kinase, objectively comparing the performance of the three methodologies.

MetricX-Ray Crystallography (Phenix/wwPDB)Computational Docking (Glide XP)NMR Spectroscopy (STD-NMR)
Resolution / Precision 1.8 Å (Absolute 3D Coordinates)2.5 Å RMSD (vs. Native X-ray)Epitope Mapping Only (No Coordinates)
Primary Validation Metric RSCC = 0.94, LLDF = 1.2Docking Score = -10.5 kcal/molSaturation Transfer % (Isoquinoline > Phenoxy)
Throughput Low (Weeks to Months)High (Seconds per ligand)Medium (Days)
False Positive Rate (Pose) < 1% (When LLDF < 2.0 is enforced)~30-40% (Due to flexible phenoxy tail)N/A (Validates binding, not exact pose)
Dynamic Information None (Static snapshot)Simulated (MD required)High (Solution-state dynamics)

Self-Validating Experimental Protocols

Protocol 1: X-Ray Crystallographic Validation (The Product)

This protocol ensures the ligand is not over-fitted into the electron density.

  • Initial Phasing & Refinement: Solve the phase problem using Molecular Replacement (e.g., Phaser). Perform initial rigid-body and B-factor refinement using phenix.refine.

  • Ligand Restraint Generation: Generate a highly accurate CIF dictionary for 4-(3-Phenoxybenzoyl)isoquinoline using phenix.elbow, ensuring the planar isoquinoline and the specific dihedral angles of the phenoxybenzoyl group are correctly parameterized.

  • Density Fitting: Manually fit the ligand into the mFo​−DFc​ difference map using Coot. The density should cleanly cover the bulky phenoxy group at a contour level of 3.0 σ .

  • Validation Checkpoint (Critical): Submit the refined model to the wwPDB validation server.

    • Causality Check: Reject the pose if RSCC < 0.80. If RSCC is high but LLDF > 2.0, the ligand B-factors are artificially masking a poor fit.

    • Geometry Check: Run MolProbity to ensure the overall clashscore is < 5.0 and there are zero Ramachandran outliers in the binding pocket residues.

Protocol 2: Computational Docking Validation
  • Ligand Preparation: Use LigPrep to generate the 3D conformation of the ligand at physiological pH (7.4), ensuring the isoquinoline nitrogen is correctly protonated if required by the target pocket.

  • Grid Generation: Define a bounding box centered on the target active site, applying a scaling factor of 1.0 to van der Waals radii to allow for minor induced fit.

  • Docking & Scoring: Execute Glide Extra Precision (XP). Cluster the top 10 poses based on the RMSD of the phenoxybenzoyl tail to identify the lowest-energy conformational funnel.

Protocol 3: STD-NMR Epitope Mapping
  • Sample Preparation: Prepare a solution containing 50 µM of the target protein and 2 mM of 4-(3-Phenoxybenzoyl)isoquinoline in a deuterated buffer ( D2​O , 50 mM Tris-d11, pH 7.5).

  • Data Acquisition: Acquire 1D 1H NMR spectra. Apply on-resonance irradiation at -1.0 ppm (targeting protein methyl groups) and off-resonance irradiation at 40 ppm.

  • Epitope Mapping: Subtract the on-resonance spectrum from the off-resonance spectrum. Calculate the fractional STD effect. A valid binding event will show >5% saturation transfer for the isoquinoline protons, confirming it acts as the primary anchor.

Conclusion

While Computational Docking offers speed and NMR provides critical solution-state validation, the X-Ray Crystallography Validation Pipeline remains the definitive gold standard for SBDD. By strictly enforcing metrics like RSCC, LLDF, and Mogul geometric checks, structural biologists can confidently validate the complex binding pose of flexible molecules like 4-(3-Phenoxybenzoyl)isoquinoline, ensuring that downstream medicinal chemistry efforts are grounded in absolute, artifact-free reality.

References

  • Smart, O.S., et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D: Structural Biology.[Link]

  • Chen, V.B., et al. "MolProbity: all-atom structure validation for macromolecular crystallography." Acta Crystallographica Section D: Biological Crystallography.[Link]

  • Bruno, I.J., et al. "Retrieval of crystallographically-derived molecular geometry information." Journal of Chemical Information and Computer Sciences.[Link]

  • El-Damasy, A.K., et al. "Research advances in kinase enzymes and inhibitors for cardiovascular disease treatment." Future Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(3-Phenoxybenzoyl)isoquinoline proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational safety and waste management is where true laboratory excellence is demonstrated. Handling complex synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational safety and waste management is where true laboratory excellence is demonstrated. Handling complex synthetic intermediates like 4-(3-Phenoxybenzoyl)isoquinoline requires a rigorous, self-validating approach to safety.

This guide provides the definitive operational and disposal protocols for 4-(3-Phenoxybenzoyl)isoquinoline, ensuring compliance with federal environmental regulations and safeguarding both laboratory personnel and the environment.

Chemical Profile & Hazard Causality (E-E-A-T)

To design an effective safety and disposal protocol, we must first understand the molecular behavior of the compound. 4-(3-Phenoxybenzoyl)isoquinoline is a designer heterocyclic molecule combining two distinct structural moieties, each contributing to its hazard profile:

  • The Isoquinoline Core: Isoquinoline and its derivatives are "privileged scaffolds" in drug discovery, known for their potent biological activities, including cytotoxicity, enzyme inhibition, and DNA intercalation[1][2]. Acute exposure can lead to oral toxicity and severe mucosal irritation[3].

  • The 3-Phenoxybenzoyl Group: This highly lipophilic moiety significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity enhances the molecule's ability to rapidly cross biological membranes (increasing the risk of dermal absorption) and prevents it from readily degrading in aqueous environments, leading to potential bioaccumulation in aquatic ecosystems.

Because of these properties, 4-(3-Phenoxybenzoyl)isoquinoline cannot be treated as a benign organic solid. It must be managed as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 260-268)[4].

Experimental Workflow: Safe Handling & Decontamination

Trustworthy safety protocols rely on preventing contamination before it occurs. The following step-by-step methodology must be strictly adhered to when handling the neat powder or concentrated solutions.

Step 1: Engineering Controls & PPE Preparation

  • Conduct all weighing and dissolution procedures inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Required: Nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), a flame-resistant laboratory coat, and ANSI Z87.1 compliant chemical splash goggles[3].

Step 2: Weighing and Transfer

  • Use an anti-static weighing boat. Causality: Fine organic powders can hold a static charge, leading to aerosolization and inhalation risks when transferred. Anti-static materials mitigate this electrostatic repulsion.

  • Wipe the exterior of the source vial with a solvent-dampened task wipe (e.g., isopropanol) immediately after closing to remove microscopic dust.

Step 3: Dissolution

  • The compound is typically soluble in polar aprotic solvents (DMSO, DMF) or halogenated solvents (Dichloromethane). Add the solvent slowly down the side of the receiving vial to prevent aerosolization of the dry powder.

Step 4: The Triple-Rinse Decontamination Protocol Empty primary containers that held the compound must be decontaminated before disposal.

  • Add a small volume of the primary experimental solvent (e.g., Acetone or DCM) to the "empty" vial.

  • Cap and vortex for 15 seconds.

  • Dispose of the resulting rinsate into the Liquid Hazardous Waste stream.

  • Repeat this process three times. Causality: The EPA recognizes the "triple-rinse" protocol as the standard for removing acutely hazardous residues from containers, rendering the glass safe for standard solid waste disposal[5].

Waste Segregation & Disposal Procedures

Never pour 4-(3-Phenoxybenzoyl)isoquinoline solutions down the drain. Municipal wastewater treatment plants are not equipped to neutralize complex, lipophilic lab-grade chemicals, and environmental release can result in severe ecological damage and regulatory penalties[4][6].

Quantitative Waste Categorization
Waste StreamContaminants / DescriptionPrimary ContainerFinal EPA/RCRA Treatment
Non-Halogenated Liquid Compound dissolved in DMSO, Methanol, or Acetone.Vented HDPE Carboy (Secondary containment required).High-Temperature Incineration at a licensed TSDF[6].
Halogenated Liquid Compound dissolved in DCM or Chloroform.Vented HDPE Carboy (Strictly segregated from non-halogenated).Specialized Halogen Incineration (Scrubber equipped).
Solid Chemical Waste Contaminated gloves, bench paper, unrinsed weigh boats.Sealed, rigid chemical waste bin with a poly-liner.Solid Waste Incineration[6].
Decontaminated Glass Triple-rinsed primary vials and pipettes.Standard broken glass disposal box.Landfill / Glass Recycling (if permitted locally)[5].
Disposal Logistics
  • Labeling: All waste containers must be explicitly labeled with the full chemical name (no abbreviations), the date accumulation began, and the specific hazard class (e.g., "Toxic, Environmental Hazard")[4].

  • Manifesting: Work exclusively with a certified Treatment, Storage, and Disposal Facility (TSDF) vendor. The waste must be tracked via an EPA Uniform Hazardous Waste Manifest from the point of generation to final destruction[4][7].

Mandatory Visualization: Waste Lifecycle Workflow

The following logic diagram maps the operational flow from waste generation to final regulatory destruction.

G Start 4-(3-Phenoxybenzoyl)isoquinoline Waste Generation Solid Solid Waste (PPE, Weigh Boats, Towels) Start->Solid Liquid Liquid Waste (Solvent Solutions, Rinsate) Start->Liquid Containers Empty Primary Containers Start->Containers SolidBin Sealed Solid Hazardous Waste Bin Solid->SolidBin LiquidBin Vented Liquid Organic Waste Carboy Liquid->LiquidBin TripleRinse Triple-Rinse Protocol (Solvent Wash) Containers->TripleRinse TripleRinse->Solid Cleaned Vial TripleRinse->Liquid Rinsate TSDF Licensed TSDF (High-Temp Incineration) SolidBin->TSDF LiquidBin->TSDF

Figure 1: Lifecycle and segregation workflow for 4-(3-Phenoxybenzoyl)isoquinoline laboratory waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge.

For Dry Powder Spills:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do not dry-sweep. Mist the powder lightly with water or a high-flashpoint solvent to suppress dust generation.

  • Collect: Use a dedicated chemical spill scoop to collect the dampened powder. Place it directly into a hazardous solid waste container[3].

  • Decontaminate: Wash the spill surface with a detergent solution, followed by an alcohol wipe-down. Dispose of all cleaning materials as hazardous solid waste.

For Liquid Solution Spills:

  • Absorb: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust for organic solvent mixtures.

  • Transfer: Sweep the saturated absorbent into a heavy-duty poly-bag or rigid plastic bucket.

  • Label: Clearly label the container with the solvent name and "Contains 4-(3-Phenoxybenzoyl)isoquinoline."

References

  • NIH National Library of Medicine. "Biologically Active Isoquinoline Alkaloids covering 2014-2018." PMC, [Link]

  • CalPacLab. "The Greenest Methods for Disposal of Hazardous Lab Chemicals." CalPacLab Blog, [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA NEPIS, [Link]

  • National Research Council. "Chapter 8: Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, [Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW, [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 4-(3-Phenoxybenzoyl)isoquinoline (CAS: 1187171-72-7)

Executive Summary & Chemical Profile For researchers and drug development professionals synthesizing novel therapeutics—such as antitubercular agents targeting thymidylate kinase[1]—handling specialized intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile For researchers and drug development professionals synthesizing novel therapeutics—such as antitubercular agents targeting thymidylate kinase[1]—handling specialized intermediates like 4-(3-Phenoxybenzoyl)isoquinoline (CAS: 1187171-72-7)[2] requires rigorous safety protocols. Because this compound combines a highly lipophilic phenoxybenzoyl group with a reactive isoquinoline core, it presents unique occupational hazards that standard "default" laboratory personal protective equipment (PPE) may not fully mitigate.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring compliance with[3] and the National Research Council's [4].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before donning PPE, it is critical to understand why this specific molecule is hazardous. Safety is not about blindly following rules; it is about understanding chemical causality.

  • The Isoquinoline Core : Isoquinoline derivatives are established mucous membrane irritants. Exposure can lead to severe ocular damage and respiratory tract irritation. More critically, liquid or dissolved isoquinolines can be toxic or even fatal upon prolonged dermal contact[5].

  • The Phenoxybenzoyl Moiety : The addition of a 3-phenoxybenzoyl group significantly increases the molecule's partition coefficient (LogP). Causality : High lipophilicity allows the compound to rapidly penetrate the lipid bilayer of human skin. If the compound is dissolved in an organic solvent (e.g., DMSO or Dichloromethane) during reaction setup, the solvent acts as a carrier, exponentially increasing the dermal absorption rate of the toxic isoquinoline payload.

Required Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE is mandatory for all operational phases.

Protection ZoneRequired EquipmentSpecification / StandardMechanistic Justification
Hands/Skin Double Nitrile GlovesEN 374 / ASTM D6978Single gloves may fail rapidly due to the lipophilicity of the compound when dissolved. Double gloving provides a sacrificial outer layer.
Eyes/Face Chemical Splash GogglesANSI Z87.1-2020Isoquinoline dust or solutions can cause severe corneal damage[5]. Standard safety glasses with side shields are insufficient against fine powders.
Respiratory N95/P100 Particulate RespiratorNIOSH ApprovedRequired only if weighing outside a certified fume hood. Prevents inhalation of aerosolized micro-particles[6].
Body Flame-Resistant Lab CoatNFPA 2112Protects against static discharge ignition if handling the powder near flammable solvents[7].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Phase 1: Pre-Operation Setup & Engineering Controls

  • Fume Hood Validation : Turn on the fume hood and verify the face velocity is between 80-100 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Static Elimination : Wipe the interior of the fume hood and the analytical balance with a damp, lint-free cloth.

    • Causality: 4-(3-Phenoxybenzoyl)isoquinoline is a dry powder. Static electricity can cause the powder to aerosolize and aggressively cling to gloves, bypassing primary containment and increasing exposure risk.

Phase 2: Weighing and Transfer

  • Don PPE : Equip double nitrile gloves, ANSI Z87.1 goggles, and a buttoned lab coat[3].

  • Anti-Static Transfer : Use a grounded, anti-static weigh boat and a stainless-steel spatula. Avoid plastic spatulas which generate static charge.

  • Sealed Transport : Once weighed, transfer the powder into the reaction flask and seal it with a septum before removing it from the fume hood.

    • Validation Check: Invert the sealed vial gently to ensure no powder escapes the closure.

Phase 3: Spill Response and Decontamination Plan If an accidental spill occurs, immediate and correct action is required to prevent aerosolization.

  • Do NOT Dry Sweep : Sweeping dry isoquinoline powders generates a hazardous, inhalable dust cloud[6].

  • Wet Wipe Method : Carefully place absorbent pads over the spilled powder. Gently wet the pads with a compatible, low-volatility solvent (e.g., water/ethanol mix) to suppress dust.

  • Inward Cleaning : Wipe from the outside of the spill toward the center to prevent spreading the contaminant.

  • Disposal : Place all contaminated wipes, weigh boats, and the outer layer of your nitrile gloves into a designated, sealable hazardous waste container. Label it strictly as "Toxic Organic Solid Waste: Contains Isoquinoline Derivatives" in compliance with EPA/RCRA guidelines[5].

Workflow Visualization

The following diagram illustrates the integration of hazard assessment, PPE, and operational execution.

G N1 1. Hazard Assessment (OSHA 1910.132) N2 2. Don PPE (Double Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Engineering Controls (Fume Hood Setup) N2->N3 N4 4. Weighing & Transfer (Anti-static tools) N3->N4 N5 5. Reaction Execution (Closed System) N4->N5 N6 Spill Event N4->N6 Accidental Spill N8 Hazardous Waste Disposal (EPA/RCRA Compliant) N5->N8 Routine Waste N7 Wet Wipe Cleanup (No dry sweeping) N6->N7 N7->N8 Spill Waste

Workflow for handling 4-(3-Phenoxybenzoyl)isoquinoline, integrating PPE and spill response.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • American Health Care Association (AHCA/NCAL). Personal Protective Equipment, Hazard Assessment Standard, and the Hierarchy of Controls. Available at: [Link]

  • CORE. Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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